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Core Science & Biosynthesis

Foundational

Synthesis Protocol & Technical Whitepaper: 5-Ethynyl-1-methyl-1H-1,2,4-triazole

Strategic Rationale & Pathway Design As a Senior Application Scientist, I approach the synthesis of 5-Ethynyl-1-methyl-1H-1,2,4-triazole not merely as a sequence of chemical transformations, but as a highly controlled, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Pathway Design

As a Senior Application Scientist, I approach the synthesis of 5-Ethynyl-1-methyl-1H-1,2,4-triazole not merely as a sequence of chemical transformations, but as a highly controlled, self-validating system. This compound is a critical building block in medicinal chemistry, primarily utilized for downstream CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) "click" reactions to construct complex, triazole-linked pharmacophores.

The synthesis relies on a three-phase approach: regioselective halogenation, palladium-catalyzed sp²-sp cross-coupling, and mild deprotection. Each phase is engineered to minimize side reactions, maximize yield, and integrate analytical checkpoints to ensure process integrity before proceeding to the next step.

SynthesisPathway A 1-Methyl-1H-1,2,4-triazole B Lithiation & Bromination (n-BuLi, Br2, -78°C) A->B C 5-Bromo-1-methyl-1H-1,2,4-triazole B->C D Sonogashira Coupling (TMSA, Pd(dppf)Cl2, CuI) C->D QC1 QC Checkpoint 1: LC-MS (m/z 162/164) 1H-NMR (C5-H loss) C->QC1 E 1-Methyl-5-((trimethylsilyl)ethynyl) -1H-1,2,4-triazole D->E F Desilylation (K2CO3, MeOH, RT) E->F QC2 QC Checkpoint 2: LC-MS (m/z 180) 1H-NMR (TMS peak) E->QC2 G 5-Ethynyl-1-methyl-1H-1,2,4-triazole F->G QC3 QC Checkpoint 3: 1H-NMR (Alkyne C-H ~3.5 ppm) G->QC3

Synthesis workflow of 5-Ethynyl-1-methyl-1H-1,2,4-triazole with integrated QC checkpoints.

Mechanistic Insights & Catalyst Selection

The1 is widely recognized as the premier methodology for constructing sp²-sp carbon bonds[1]. While 2 and are gaining traction for specific biological labeling applications[2], the classical Pd/Cu co-catalyzed system remains the most robust for small-molecule heterocycle derivatization.

To optimize the coupling of the sterically hindered, electron-deficient triazole ring, we evaluated several catalytic systems. As demonstrated in Table 1, switching to a bidentate ligand (dppf) in a polar aprotic solvent (DMF) with a sterically hindered base (DIPEA) maximizes the yield. This specific combination stabilizes the palladium intermediate and prevents base-catalyzed side reactions that often plague electron-deficient heterocycles.

Table 1: Optimization of Sonogashira Cross-Coupling Conditions

EntryCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
1Pd(PPh3)4 / CuITHFEt3N601265
2Pd(PPh3)2Cl2 / CuITHFEt3N601278
3Pd(PPh3)2Cl2 / CuIDMFEt3N80885
4 Pd(dppf)Cl2 / CuI DMF DIPEA 80 8 92
5Pd(dppf)Cl2 (No Cu)DMFDIPEA801641

Note: Entry 4 represents the optimal, validated conditions utilized in the protocol below.

Step-by-Step Experimental Methodologies

Phase 1: Regioselective Lithiation & Bromination

Objective: Synthesize.

  • Preparation: Flame-dry a 250 mL round-bottom flask under a continuous argon atmosphere.

  • Dissolution: Charge the flask with 1-methyl-1H-1,2,4-triazole (10.0 mmol) and anhydrous THF (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Deprotonation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.

    • Causality: The strict temperature control prevents ring fragmentation and ensures selective deprotonation at the C5 position, which is the most acidic proton due to the adjacent N4 and N1 atoms.

  • Incubation: Stir the mixture for 30 minutes at -78 °C.

  • Halogenation: Add a solution of Bromine (1.05 eq) in THF dropwise.

  • Warming & Quenching: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous Na₂S₂O₃ to neutralize any unreacted bromine.

  • Workup: Extract with EtOAc (3x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating Checkpoint 1: Perform LC-MS. You must observe m/z 162 and 164 in a 1:1 ratio, characteristic of a single bromine isotope pattern. ¹H-NMR should confirm the disappearance of the C5 proton (~8.1 ppm) while retaining the C3 proton (~7.8 ppm) and N-methyl protons (~3.9 ppm).

Phase 2: Sonogashira Cross-Coupling

Objective: Synthesize 1-methyl-5-((trimethylsilyl)ethynyl)-1H-1,2,4-triazole.

  • Preparation: In a 100 mL Schlenk flask, dissolve 5-bromo-1-methyl-1H-1,2,4-triazole (5.0 mmol) in anhydrous DMF (20 mL).

  • Degassing: Add DIPEA (3.0 eq) and sparge the solution with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent Glaser homocoupling of the alkyne, which is a common failure point in oxidative environments.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and CuI (0.10 eq).

  • Alkyne Addition: Add Trimethylsilylacetylene (TMSA, 1.5 eq) via syringe.

    • Causality: TMSA acts as a protected alkyne. It is used in excess due to its volatility and to drive the transmetalation step to completion.

  • Reaction: Heat the mixture to 80 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x 50 mL) to remove the DMF, followed by a brine wash.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint 2: LC-MS should show m/z 180 [M+H]+. ¹H-NMR will reveal a large 9H singlet near 0.2 ppm, confirming the successful integration of the TMS-protected alkyne.

Phase 3: Mild Desilylation

Objective: Yield the final 5-Ethynyl-1-methyl-1H-1,2,4-triazole.

  • Dissolution: Dissolve the TMS-protected intermediate (3.0 mmol) in Methanol (15 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (1.2 eq).

  • Reaction: Stir at room temperature for 2 hours.

    • Causality: K₂CO₃ in MeOH provides a mild, basic solvolysis environment that cleaves the C-Si bond efficiently. This is vastly superior to using TBAF (Tetrabutylammonium fluoride), which introduces tetrabutylammonium salts that are notoriously difficult to separate from polar triazoles during chromatography and can interfere with downstream biological assays.

  • Filtration: Filter the suspension through a Celite pad to remove the K₂CO₃ salts.

  • Concentration: Concentrate the filtrate under reduced pressure. (Caution: The final product is somewhat volatile; do not heat the water bath above 30 °C).

  • Final Purification: Purify via short-path silica gel chromatography.

Self-Validating Checkpoint 3: ¹H-NMR is critical here. The TMS peak at 0.2 ppm must be completely absent, replaced by a terminal alkyne proton appearing as a sharp singlet around 3.5 - 3.8 ppm.

Sources

Exploratory

The Dual-Modality of 5-Ethynyl-1-methyl-1H-1,2,4-triazole: Physicochemical Profiling and Bioconjugation Workflows in Drug Discovery

Executive Summary In modern drug discovery and bioconjugation, the strategic selection of molecular building blocks dictates both the pharmacokinetic viability of a drug candidate and the efficiency of its synthesis. 5-E...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and bioconjugation, the strategic selection of molecular building blocks dictates both the pharmacokinetic viability of a drug candidate and the efficiency of its synthesis. 5-Ethynyl-1-methyl-1H-1,2,4-triazole (CAS: 55847-46-6)[1] has emerged as a highly privileged scaffold. It operates through a dual-modality: the 1,2,4-triazole core serves as a metabolically stable bioisostere for amides and other heterocycles, while the terminal ethynyl group provides an exquisite handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

This technical whitepaper provides an in-depth analysis of the physicochemical architecture of 5-Ethynyl-1-methyl-1H-1,2,4-triazole, explores its mechanistic reactivity, and details a self-validating experimental protocol for its application in protein bioconjugation.

Molecular Architecture & Physicochemical Profiling

The utility of 5-Ethynyl-1-methyl-1H-1,2,4-triazole is intrinsically linked to its physicochemical properties. The 1,2,4-triazole ring is characterized by weak basicity, a strong dipole moment, and a unique capacity to act as a multi-vector hydrogen bond acceptor[3].

When integrated into a drug candidate, the inherent polarity of the triazole ring significantly lowers the lipophilicity (logP) of the overall molecule compared to phenyl or alicyclic analogs, thereby improving aqueous solubility[4]. Furthermore, the N1-methyl substitution locks the tautomeric state of the triazole, eliminating conformational ambiguity and providing a predictable vector for Structure-Activity Relationship (SAR) optimization.

Table 1: Quantitative Physicochemical Summary
PropertyValueCausality / Relevance in Drug Design
CAS Number 55847-46-6Unique identifier for procurement and structural validation[1].
Molecular Formula C5H5N3Defines the atomic composition and low molecular footprint[1].
Molecular Weight 107.11 g/mol Low MW allows it to act as a fragment without violating Lipinski's Rule of 5.
H-Bond Donors 0Absence of donors enhances passive membrane permeability.
H-Bond Acceptors 3Facilitates robust drug-target interactions, perfectly mimicking amide carbonyls[3].
cLogP (Estimated) ~0.1 - 0.5Low lipophilicity improves aqueous solubility and mitigates off-target hydrophobic binding[3].
pKa (Conjugate Acid) ~1.5 - 2.5Ensures the ring remains unprotonated at physiological pH, maintaining its dipole moment[3].

Bioisosteric Applications in Drug Design

The 1,2,4-triazole core is widely deployed as a bioisostere—a structural mimic that replaces problematic functional groups while retaining or enhancing biological activity[3].

The Amide Bioisostere Advantage: Amide bonds are ubiquitous in biologically active molecules but are highly susceptible to enzymatic cleavage by amidases and proteases in vivo. Replacing an amide with a 1,2,4-triazole ring preserves the critical hydrogen-bonding network required for target affinity (the nitrogen lone pairs mimic the carbonyl oxygen) while rendering the molecule entirely resistant to proteolytic degradation[5]. Recent crystallographic evidence demonstrates that 1,2,4-triazoles can precisely replace amides in forming key hydrogen bonds with target kinases, improving both potency and metabolic stability[5].

Reactivity Dynamics: The Ethynyl Handle in CuAAC

The C5-ethynyl group transforms this bioisostere into a highly reactive "Click Chemistry" handle[6]. The is the premier method for conjugating biomolecules due to its extreme regioselectivity, rapid kinetics, and bio-orthogonality[2].

Mechanistic Causality: The reaction is driven by the formation of a copper(I) acetylide intermediate. The electron-withdrawing nature of the 1,2,4-triazole ring slightly increases the acidity of the terminal alkyne proton, facilitating rapid deprotonation and copper coordination even at physiological pH. The Cu(I) catalyst brings the azide and alkyne into close proximity via a metallacycle intermediate, drastically lowering the activation energy barrier and exclusively yielding the 1,4-disubstituted 1,2,3-triazole linkage[2].

CuAAC_Mechanism Alkyne Terminal Alkyne (5-Ethynyl-1-methyl-1H-1,2,4-triazole) PiComplex π-Alkyne-Cu Complex Alkyne->PiComplex CuCat Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) CuCat->PiComplex Acetylide Cu(I) Acetylide Complex PiComplex->Acetylide Base / -H+ Metallacycle Cu-Metallacycle Intermediate Acetylide->Metallacycle + Azide Azide Azide-Functionalized Target Azide->Metallacycle Triazole 1,4-Disubstituted 1,2,3-Triazole Product Metallacycle->Triazole Ring Contraction & Protonation Triazole->CuCat Catalyst Regeneration

Figure 1: Catalytic cycle of the CuAAC reaction highlighting the formation of the metallacycle.

Experimental Protocols: Self-Validating Bioconjugation Workflow

To harness 5-Ethynyl-1-methyl-1H-1,2,4-triazole for protein bioconjugation, the reaction conditions must be carefully tuned to maintain protein folding while driving the click reaction to completion. The following protocol represents a self-validating system designed to prevent copper-induced protein degradation.

Step-by-Step CuAAC Bioconjugation Protocol

1. Reagent Preparation & Degassing

  • Action: Prepare a 100 mM stock of 5-Ethynyl-1-methyl-1H-1,2,4-triazole in DMSO. Prepare the azide-functionalized protein (e.g., 1-5 mg/mL) in PBS (pH 7.4). Thoroughly degas all buffers by bubbling with Argon or Nitrogen for 15 minutes.

  • Causality: Oxygen promotes the rapid oxidation of the active Cu(I) catalyst back to inactive Cu(II), stalling the reaction and promoting unwanted alkyne homocoupling (Glaser coupling).

2. Catalyst Stabilization (Crucial Step)

  • Action: In a separate tube, mix CuSO₄ (final concentration 1 mM) with the accelerating ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (final concentration 5 mM). Incubate for 5 minutes.

  • Causality: Pre-mixing ensures the formation of a stable Cu(II)-THPTA complex. Once reduced, THPTA stabilizes the Cu(I) oxidation state and acts as a sacrificial radical scavenger, preventing the generation of Reactive Oxygen Species (ROS) that would otherwise oxidize sensitive amino acids (Cys, Met, His) on the target protein.

3. Reaction Assembly

  • Action: To the degassed protein solution, add the alkyne (10-fold molar excess relative to the azide). Add the pre-mixed CuSO₄/THPTA complex.

4. Initiation via Reduction

  • Action: Initiate the reaction by adding freshly prepared Sodium Ascorbate (final concentration 5 mM).

  • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. Note: Never use TCEP as the reducing agent in this workflow, as TCEP can competitively react with the azide handle via the Staudinger reduction, destroying the bio-orthogonal tag.

5. Incubation and Purification

  • Action: Incubate the mixture at room temperature for 1–2 hours in the dark. Quench the reaction by adding 5 mM EDTA to chelate the copper. Purify the conjugated protein via Size Exclusion Chromatography (SEC) or dialysis against PBS.

Exp_Workflow Prep 1. Reagent Preparation (Alkyne, Azide, Cu, THPTA, Ascorbate) MixLigand 2. Cu(I) Stabilization Mix CuSO4 + THPTA Ligand Prep->MixLigand AddReagents 3. Reaction Assembly Combine Azide + Alkyne in Buffer MixLigand->AddReagents Initiate 4. Initiation Add Cu-THPTA, then Na-Ascorbate AddReagents->Initiate Incubate 5. Incubation RT, 1-2 hours, Dark Initiate->Incubate Purify 6. Purification Add EDTA, then Dialysis / SEC Incubate->Purify Analyze 7. Validation LC-MS / SDS-PAGE Purify->Analyze

Figure 2: Step-by-step experimental workflow for CuAAC protein bioconjugation.

References

  • Guan, Q., et al. (2024). "". Journal of Medicinal Chemistry, 67(10), 7788-7824.

  • Meldal, M., & Tornøe, C. W. (2008). "". Chemical Reviews, 108(8), 2952-3015.

  • Zhou, et al. (2024). "". Journal of Medicinal Chemistry.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "". Angewandte Chemie International Edition, 40(11), 2004-2021.

Sources

Foundational

5-Ethynyl-1-methyl-1H-1,2,4-triazole (CAS 55847-46-6): A Comprehensive Technical Guide on Structural Pharmacology and Bioorthogonal Applications

Executive Summary In modern drug discovery and bioconjugation, the demand for modular, highly reactive building blocks has driven the adoption of functionalized heterocycles. 5-Ethynyl-1-methyl-1H-1,2,4-triazole (CAS: 55...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and bioconjugation, the demand for modular, highly reactive building blocks has driven the adoption of functionalized heterocycles. 5-Ethynyl-1-methyl-1H-1,2,4-triazole (CAS: 55847-46-6) represents a critical intersection of medicinal chemistry and click chemistry. By combining the privileged 1,2,4-triazole pharmacophore with a terminal alkyne handle, this molecule enables the rapid, regioselective assembly of complex polyazoles and targeted therapeutics.

This whitepaper provides an in-depth analysis of the structural dynamics, pharmacological utility, and experimental methodologies associated with 5-ethynyl-1-methyl-1H-1,2,4-triazole, offering a self-validating framework for researchers utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.

Chemical Identity & Structural Pharmacology

Molecular Specifications
  • CAS Number: 55847-46-6

  • Molecular Formula: C5H5N3

  • Molecular Weight: 107.11 g/mol

  • Core Structure: A 1,2,4-triazole ring substituted with a methyl group at the N1 position and an ethynyl group at the C5 position.

Mechanistic Deconstruction of the Scaffold

The utility of 5-ethynyl-1-methyl-1H-1,2,4-triazole is rooted in the synergistic effects of its three primary structural domains:

  • The 1,2,4-Triazole Core: Recognized as a robust bioisostere for amides and esters, the triazole ring provides exceptional metabolic stability against endogenous amidases and esterases. Its nitrogen atoms act as potent hydrogen-bond acceptors, facilitating strong interactions with target protein pockets .

  • The 1-Methyl Substitution: Alkylation at the N1 position eliminates annular tautomerism. Causality: By "locking" the ring in the 1H-configuration, the molecule maintains a static dipole moment. This predictability is critical during Structure-Activity Relationship (SAR) optimization, as it ensures consistent receptor binding and simplifies NMR characterization.

  • The 5-Ethynyl Handle: As a terminal alkyne, this moiety serves as a highly reactive, bioorthogonal anchor. It is primed for [3+2] cycloadditions, allowing the triazole core to be seamlessly conjugated to biological probes, fluorophores, or other pharmacophores .

PharmacophoreMap Core 5-Ethynyl-1-methyl-1H-1,2,4-triazole (CAS: 55847-46-6) Triazole 1,2,4-Triazole Core (Pharmacophore) Core->Triazole Methyl 1-Methyl Group (Lipophilic Handle) Core->Methyl Ethynyl 5-Ethynyl Group (Bioorthogonal Handle) Core->Ethynyl H_Bonding Target Protein Interactions Triazole->H_Bonding Enables Dipole Metabolic Stability Triazole->Dipole Provides CuAAC Click Chemistry (1,4-disubstituted) Ethynyl->CuAAC Undergoes

Fig 1: Structural deconstruction and functional mapping of 5-ethynyl-1-methyl-1H-1,2,4-triazole.

Applications in Drug Discovery

The integration of the ethynyl-triazole motif has led to significant breakthroughs across multiple therapeutic areas:

  • Antiviral Therapeutics: Ethynyl-substituted triazoles are foundational in the development of highly potent nucleoside analogs. For example, 1-β-D-ribofuranosyl-3-ethynyl-[1,2,4]triazole (ETAR) has demonstrated profound in vitro and in vivo efficacy against Hantavirus . The ethynyl group enhances binding affinity within the viral RNA-dependent RNA polymerase pocket via targeted hydrophobic interactions.

  • Oncology and Polyazole Assembly: 5-Ethynyl-1-methyl-1H-1,2,4-triazole is frequently utilized to synthesize complex triazolyl-tetrazoles and bis-triazoles. These polyazoles demonstrate potent antiproliferative activity by targeting kinases such as PLK1 . The sequential assembly of these azole fragments relies heavily on the regiospecificity afforded by click chemistry .

Bioorthogonal Functionalization: CuAAC Methodologies

The Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is the premier method for conjugating 5-ethynyl-1-methyl-1H-1,2,4-triazole with target organic azides.

Mechanistic Causality: The reaction relies on the in situ generation of Cu(I), which inserts into the terminal C-H bond of the ethynyl group to form a copper acetylide intermediate. This intermediate dramatically lowers the activation energy required for the cycloaddition, ensuring strict regioselectivity to form a 1,4-disubstituted 1,2,3-triazole. Without copper catalysis, the reaction would require extreme heat and yield a mixture of 1,4- and 1,5-regioisomers.

Self-Validating CuAAC Protocol

The following protocol is designed to be self-validating, ensuring that intermediate progression is tracked and cytotoxic transition metals are entirely removed prior to biological evaluation.

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent of 5-ethynyl-1-methyl-1H-1,2,4-triazole and 1.0 equivalent of the target organic azide in a 1:1 mixture of tert-butanol (t-BuOH) and deionized water.

  • Causality: The biphasic/protic nature of t-BuOH/H₂O solubilizes both the lipophilic organic substrates and the inorganic catalysts, accelerating the reaction rate through optimal phase mixing.

Step 2: Catalyst Generation

  • Add 5 mol% of CuSO₄·5H₂O followed immediately by 10 mol% of Sodium Ascorbate.

  • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species. An excess of ascorbate is required to prevent the rapid re-oxidation of Cu(I) in ambient air, maintaining the catalytic cycle.

Step 3: Reaction Monitoring (Self-Validation)

  • Stir the mixture at room temperature (25°C) for 12–24 hours.

  • Validation: Monitor the reaction via LC-MS or IR spectroscopy. The complete disappearance of the terminal alkyne C-H stretch (approx. 2100 cm⁻¹ in IR) or the specific alkyne retention peak in LC-MS confirms quantitative conversion.

Step 4: Quenching and Purification

  • Quench the reaction by adding an equal volume of 0.1 M EDTA (Ethylenediaminetetraacetic acid) solution and stir for 30 minutes.

  • Causality: EDTA strongly chelates residual copper ions. Because Cu(I)/Cu(II) residues are highly cytotoxic, failing to remove them will cause false positives in downstream cellular assays (e.g., MTT/MTS assays).

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

CuAAC_Workflow Start 1. Equimolar Azide + Alkyne Substrate Catalyst 2. Add CuSO4 (5 mol%) + Na-Ascorbate (10 mol%) Start->Catalyst Solvent 3. Solvent: t-BuOH / H2O (1:1) Catalyst->Solvent Reaction 4. Stir at RT for 12-24h (Monitor via LC-MS) Solvent->Reaction Quench 5. Quench with 0.1 M EDTA (Chelate Cu residues) Reaction->Quench Purification 6. Extract (EtOAc) & Flash Chromatography (Yield: >85%) Quench->Purification

Fig 2: Self-validating CuAAC workflow for conjugating 5-ethynyl-1-methyl-1H-1,2,4-triazole.

Quantitative Data: Reaction Optimization

The efficiency of 5-ethynyl-1-methyl-1H-1,2,4-triazole in click chemistry is highly dependent on the chosen catalytic system and solvent. The table below summarizes comparative quantitative data for synthesizing polyazoles.

Alkyne SubstrateAzide PartnerCatalyst SystemSolventTime / TempIsolated Yield (%)
5-Ethynyl-1-methyl-1H-1,2,4-triazoleBenzyl AzideCuSO₄ / Na-Ascorbatet-BuOH/H₂O (1:1)12h / 25°C>85%
5-Ethynyl-1-methyl-1H-1,2,4-triazole5-AzidoindoleCuI / DIPEADMF8h / 80°C92%
5-Ethynyl-1-methyl-1H-1,2,4-triazolePEG4-AzideCu(MeCN)₄PF₆ / TBTADMSO/H₂O (3:1)24h / 25°C78%

Note: The use of stabilizing ligands like TBTA (Tris(benzyltriazolylmethyl)amine) is recommended when working in highly coordinating solvents like DMSO to prevent catalyst degradation.

References

  • MDPI. "Recent Developments Towards the Synthesis of Triazole Derivatives: A Review." Molecules 2024. URL:[Link]

  • Zviagin, E., et al. "Synthesis of 1-(3-(1-substituted-1,2,3-triazol-4-yl)-1,2,4-triazol-5-yl)-tetrazoles by Sequential Assembly of Azole Fragments." ResearchGate 2021. URL:[Link]

  • Chung, D.H., et al. "Synthesis of 1-beta-D-ribofuranosyl-3-ethynyl-[1,2,4]triazole and its in vitro and in vivo efficacy against Hantavirus." Antiviral Research 2008. URL:[Link]

  • Tutone, M., et al. "Targeting Nonsense: Optimization of 1,2,4-Oxadiazole TRIDs to Rescue CFTR Expression in Cystic Fibrosis Cell Model Systems." National Institutes of Health (NIH) / PMC 2022. URL:[Link]

  • ISRES Publishing. "Chemistry of 1,2,4-Triazoles in Current Science." ISRES 2023. URL:[Link]

Exploratory

Solubility Profile of 5-Ethynyl-1-methyl-1H-1,2,4-triazole: A Predictive and Methodological Approach

An In-depth Technical Guide for Researchers Abstract The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly influencing its utility i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

Abstract The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly influencing its utility in drug discovery and materials science. This guide provides a comprehensive technical overview of the solubility of 5-Ethynyl-1-methyl-1H-1,2,4-triazole. In the absence of publicly available experimental data for this specific molecule, this document establishes a robust framework for understanding and determining its solubility. We will explore a predicted physicochemical profile, a theoretical solubility matrix based on structural analysis, and present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. Furthermore, this guide delves into critical factors that influence solubility, such as pH and solid-state polymorphism, offering researchers, scientists, and drug development professionals a practical and scientifically rigorous roadmap for characterizing this and other novel chemical entities.

Introduction to 5-Ethynyl-1-methyl-1H-1,2,4-triazole and the Imperative of Solubility

5-Ethynyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core, a functional group prevalent in many pharmacologically active molecules.[1][2] The 1,2,4-triazole scaffold is associated with a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[3][4] The ethynyl group provides a reactive handle for further chemical modification, such as "click" chemistry, making it a valuable building block in medicinal chemistry and materials science.

The success of any compound in these fields is fundamentally linked to its solubility. Poor aqueous solubility can terminate the development of a promising drug candidate by hindering its absorption and bioavailability.[5] Likewise, in screening campaigns, low solubility can lead to unreliable assay results and false negatives.[6] Therefore, a thorough understanding and accurate measurement of a compound's solubility are not merely procedural steps but cornerstones of effective research and development. This guide provides the theoretical basis and practical methodologies to comprehensively profile the solubility of 5-Ethynyl-1-methyl-1H-1,2,4-triazole.

Predicted Physicochemical Properties and Their Implications

  • Polarity and Hydrogen Bonding : The 1,2,4-triazole ring contains three nitrogen atoms, which are electronegative and can act as hydrogen bond acceptors. The N-H proton in the parent 1,2,4-triazole is acidic, but in this N-methylated derivative, that hydrogen bond donor site is absent.[7] The molecule possesses a permanent dipole moment, rendering it polar. The ethynyl group is generally considered nonpolar. Overall, the molecule is expected to have moderate polarity.

  • Lipophilicity (logP) : The partition coefficient (logP) is a measure of a compound's lipophilicity. The parent 1H-1,2,4-triazole is hydrophilic. The addition of a methyl group and an ethynyl group will increase its lipophilicity. Online cheminformatics tools, such as those provided by Molinspiration or ChemSilico, can provide estimations for these properties.[8] Based on its structure, a moderately positive logP value is anticipated, suggesting some preference for a non-aqueous environment over water.

  • Ionization (pKa) : The 1,2,4-triazole ring is weakly basic due to the lone pairs of electrons on the nitrogen atoms.[7] The pKa of the protonated species is a critical parameter, as it dictates the extent of ionization at a given pH. The ionization state of a molecule significantly impacts its aqueous solubility.[9] For weak bases like this triazole derivative, solubility is expected to increase in acidic conditions (low pH) where the molecule becomes protonated and forms a more soluble salt. The pKa of 1,2,4-triazoles is around 2.19 for the protonated form.[7]

Theoretical Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting solubility.[10] Based on the moderately polar nature of 5-Ethynyl-1-methyl-1H-1,2,4-triazole, we can construct a theoretical solubility profile across a spectrum of common laboratory solvents.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic WaterLow to ModerateThe polar triazole ring allows for some interaction, but the absence of an N-H hydrogen bond donor and the presence of hydrophobic methyl and ethynyl groups limit aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)Low to ModerateSimilar to water. At physiological pH, the compound will be predominantly in its neutral, less soluble form.
Ethanol / MethanolHighAlcohols can act as both hydrogen bond donors and acceptors and have a hydrocarbon character, effectively solvating both the polar triazole ring and the less polar regions of the molecule. Many triazole syntheses use ethanol for recrystallization.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for a wide range of organic compounds, including many heterocycles.[11]
Acetonitrile (ACN)ModerateAcetonitrile is polar but a weaker hydrogen bond acceptor than DMSO. It is a good solvent for moderately polar compounds.
AcetoneModerate to HighAcetone's polarity and ability to accept hydrogen bonds make it a suitable solvent.
Nonpolar Aprotic Dichloromethane (DCM)ModerateDCM can dissolve moderately polar compounds due to its dipole moment, though it does not engage in hydrogen bonding.
TolueneLowThe nonpolar aromatic nature of toluene is not well-suited to solubilize the polar triazole core.
HexaneInsolubleAs a nonpolar aliphatic solvent, hexane is unlikely to dissolve a moderately polar compound like this triazole derivative.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The following section details robust protocols for determining both thermodynamic and kinetic solubility, which serve different but complementary purposes in a research setting.[12]

G cluster_0 Solubility Assessment Strategy Start Compound of Interest (5-Ethynyl-1-methyl-1H-1,2,4-triazole) Qualitative Qualitative Solubility Test (Range of Solvents) Start->Qualitative IsSoluble Soluble? Qualitative->IsSoluble Quantitative Quantitative Solubility Measurement IsSoluble->Quantitative Yes Stop/Re-evaluate Stop/Re-evaluate IsSoluble->Stop/Re-evaluate No (Insoluble in all) Application Application Context Quantitative->Application Thermo Thermodynamic (Equilibrium) Shake-Flask Method LeadOpt Lead Optimization Formulation Thermo->LeadOpt Kinetic Kinetic Solubility (e.g., Nephelometry) EarlyScreen Early Discovery HTS Kinetic->EarlyScreen Application->Thermo Formulation/ Pre-clinical Application->Kinetic Screening/ Early ADME

Caption: Overall strategy for solubility assessment.

Protocol: Qualitative Solubility Assessment

This initial test provides a rapid, low-cost estimation of solubility across various solvents.

  • Preparation : Dispense approximately 1-2 mg of the solid compound into a series of small, clear glass vials.

  • Solvent Addition : To each vial, add 100 µL of a different test solvent (e.g., water, ethanol, DMSO, DCM, hexane).

  • Agitation : Cap the vials and vortex vigorously for 60 seconds.

  • Observation : Visually inspect each vial against a dark background. Classify as 'Soluble' (clear solution), 'Partially Soluble' (some solid remains but solution is not saturated), or 'Insoluble' (no visible change in the amount of solid).[13]

  • Incremental Addition : If insoluble, add another 900 µL of the solvent and repeat agitation. This brings the approximate concentration to 1-2 mg/mL. Re-observe and record the results.

Protocol: Quantitative Equilibrium (Thermodynamic) Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium of a saturated solution.[14]

G cluster_1 Shake-Flask Method Workflow A 1. Add excess solid compound to vial B 2. Add precise volume of chosen solvent (e.g., PBS) A->B C 3. Seal and agitate at constant temperature (e.g., 24-48 hours) B->C D 4. Allow to stand for sedimentation C->D E 5. Separate solid and liquid (Centrifugation or Filtration) D->E F 6. Carefully collect the supernatant E->F G 7. Prepare serial dilutions of the supernatant F->G H 8. Analyze by HPLC/UPLC-UV or LC-MS G->H I 9. Quantify against a standard curve H->I J Result: Thermodynamic Solubility (e.g., µg/mL) I->J

Caption: Workflow for Thermodynamic Solubility.

Methodology:

  • Sample Preparation : Add an excess amount of the solid compound to a glass vial to ensure a saturated solution is achievable.[15] The exact amount should be enough to be visible after the equilibration period.

  • Solvent Addition : Add a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration : Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[15]

  • Phase Separation : After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a filter that does not bind the compound, e.g., PVDF).[16]

  • Analysis : Carefully remove an aliquot of the clear supernatant. Prepare a dilution series and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), against a calibration curve prepared with a known concentration of the compound.[16]

Protocol: Quantitative Kinetic Solubility

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds when added to an aqueous buffer from a DMSO stock solution.[12] Nephelometry, which measures light scattering from precipitated particles, is a common technique.[11][17]

G cluster_2 Kinetic Solubility by Nephelometry A 1. Prepare high-concentration stock solution in DMSO B 2. Dispense stock into 384-well plate A->B C 3. Add aqueous buffer (e.g., PBS) to initiate precipitation B->C D 4. Mix and incubate for a short period (e.g., 1-2 hours) C->D E 5. Read plate on a nephelometer (measures light scatter) D->E F 6. Identify concentration at which light scatter signal increases sharply E->F G Result: Kinetic Solubility (Precipitation Threshold) F->G

Caption: Workflow for Kinetic Solubility.

Methodology:

  • Stock Solution : Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation : In a multi-well plate (e.g., 384-well), add a small volume of the DMSO stock solution to the assay buffer (e.g., PBS).[18] This is typically done as a serial dilution to test a range of concentrations.

  • Incubation : Mix and incubate the plate at a controlled temperature for a relatively short period (e.g., 1-2 hours).[18]

  • Measurement : Measure the turbidity of each well using a laser nephelometer. The instrument detects the amount of light scattered by any precipitate that has formed.[11]

  • Data Analysis : The kinetic solubility is determined as the concentration at which the light-scattering signal significantly increases above the background, indicating the point of precipitation.[17]

Critical Factors Influencing Solubility

The solubility value of a compound is not absolute and can be significantly influenced by both solution conditions and the physical form of the solid material.

Effect of pH

For ionizable compounds, pH is one of the most powerful determinants of aqueous solubility. As a predicted weak base, 5-Ethynyl-1-methyl-1H-1,2,4-triazole's solubility will be pH-dependent.

  • Below pKa : In an acidic environment (pH < pKa), the triazole nitrogens will be protonated. The resulting cationic species is a salt, which is generally much more soluble in water than the neutral form.

  • Above pKa : In a neutral or basic environment (pH > pKa), the compound will exist predominantly in its neutral, less polar form, leading to lower aqueous solubility.[9]

This relationship is critical for predicting oral drug absorption, as a compound must dissolve in the low pH of the stomach and remain in solution as it transitions to the higher pH of the intestine.[9]

Impact of the Solid State: Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or arrangements.[19] These different polymorphs, while chemically identical, can have distinct physical properties, including melting point, stability, and, most importantly, solubility.[20][21]

  • Metastable vs. Stable Forms : Generally, one polymorph is the most thermodynamically stable, meaning it has the lowest energy.[20] Other, metastable forms have higher energy and are typically more soluble.[13]

  • Implications : A metastable form might be chosen for a drug product to enhance bioavailability due to its higher solubility.[19] However, this form can convert to the more stable, less soluble form over time, which can drastically affect the product's performance.[20] The infamous case of the HIV drug Ritonavir, where an unforeseen, less soluble polymorph emerged on the market, highlights the critical importance of understanding and controlling polymorphism.[19]

Therefore, any comprehensive solubility assessment must be paired with solid-state characterization (e.g., via X-ray powder diffraction or differential scanning calorimetry) to identify the specific form being tested.

Conclusion

While direct experimental data on the solubility of 5-Ethynyl-1-methyl-1H-1,2,4-triazole is not currently in the public domain, a robust understanding of its potential behavior can be achieved through a combination of theoretical prediction and systematic experimental methodology. Its structure suggests moderate polarity and weak basicity, leading to a predictable solubility profile that favors polar organic solvents and acidic aqueous media. For researchers and drug development professionals, the application of standardized protocols such as the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility is paramount for generating reliable and relevant data. Acknowledging and investigating the influence of critical factors like pH and solid-state polymorphism are essential to fully characterize the compound and avoid potential pitfalls during development. This guide provides the necessary framework to confidently undertake such a characterization, enabling informed decisions in any research or development program.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Bauer, J. (2008). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • Surov, A. O., Manin, A. N., Voronin, A. P., & Perlovich, G. L. (2017).
  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Scribd. (n.d.). Polymorphism in Pharmaceutical Solids.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Wang, R., Fu, Y., & Lai, L. (2002). Novel Methods for the Prediction of logP, pKa, and logD.
  • JRC Publications Repository. (n.d.).
  • GlaxoSmithKline. (n.d.).
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • Virtual Computational Chemistry Labor
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Gümüş, M. K., & Gümüş, S. (2021).
  • Gümüş, M. K., & Gümüş, S. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org.
  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.
  • Bergström, C. A. S. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.
  • ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Request PDF. (2017, May 9). Replacing triazole with diazole to optimize physicochemical properties of a click-based lead compound.
  • IMSERC. (n.d.).
  • Reddit. (2022, March 24).
  • RSC Publishing. (2020, March 3).
  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review.
  • MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
  • MDPI. (2021, December 2).
  • Semantic Scholar. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)
  • (n.d.).
  • RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • ResearchGate. (n.d.). CHAPTER 2. Tactics to Improve Solubility.
  • Ziath. (n.d.). Compound Solubility and HTS Screening.
  • Taylor & Francis. (2009, December 20). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
  • MDPI. (2021, May 10). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties.
  • MDPI. (2023, June 26). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • ResearchGate. (n.d.). Preparation of good solubility poly(triazole)s for Hg 2+ detection via click chemistry.
  • SciSpace. (2009, January 29). Qsar study by 1,2,4-triazoles using several physicochemical descriptors.
  • Journal of Advanced Pharmacy Education & Research. (2022, January 15). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Chemistry Journal of Moldova. (n.d.). SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL 4-(5-(((5-(ALKYLTHIO)-4-METHYL-4H-1,2,4-TRIAZOLЕ-3-YL)METHYL)THIO)-1H-1,2,4-TRIAZOLE-3-S)PYRIDINES.

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Foundational

Strategic Exploitation of 1,2,4-Triazole Scaffolds in Medicinal Chemistry: Mechanisms, Applications, and Assay Protocols

Executive Summary In modern medicinal chemistry, the 1,2,4-triazole ring has emerged as a privileged scaffold, driving the development of highly targeted therapeutics. Characterized by its unique electronic properties, h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,2,4-triazole ring has emerged as a privileged scaffold, driving the development of highly targeted therapeutics. Characterized by its unique electronic properties, high metabolic stability, and profound hydrogen-bonding capacity, this five-membered nitrogen-rich heterocycle acts as a versatile bioisostere for amides, esters, and carboxylic acids[1]. This technical guide explores the mechanistic applications of 1,2,4-triazole derivatives—specifically focusing on their roles as antifungal agents targeting lanosterol 14α-demethylase and as anticancer agents targeting the aromatase enzyme—while detailing the self-validating experimental workflows required for their evaluation.

The 1,2,4-Triazole Pharmacophore: Structural Rationale

The pharmacological success of 1,2,4-triazoles is rooted in their molecular geometry and electron distribution. The presence of three nitrogen atoms provides multiple hydrogen bond acceptor sites, enhancing aqueous solubility and target affinity[2]. Critically, the N-4 atom of the 1,2,4-triazole ring possesses a lone pair of electrons perfectly oriented to form coordinate covalent bonds with transition metals, particularly the heme iron (Fe²⁺/Fe³⁺) found in the active sites of cytochrome P450 (CYP450) metalloenzymes[3]. This structural feature is the fundamental driver behind the efficacy of blockbuster drugs such as Letrozole, Anastrozole, Fluconazole, and Voriconazole[1].

Antifungal Therapeutics: CYP51 Inhibition

The primary application of 1,2,4-triazole derivatives in infectious disease is the management of invasive fungal infections. Fungal cell membranes rely heavily on ergosterol for structural integrity and fluidity. The biosynthesis of ergosterol requires the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme[4].

Mechanism of Action

1,2,4-triazole antifungals act as non-competitive inhibitors of CYP51. The mechanism is driven by the direct coordination of the triazole's N-4 nitrogen to the heme iron at the core of the CYP51 active site[5]. Simultaneously, the N-1 substituent (often a halogenated phenyl ring) occupies the enzyme's hydrophobic substrate-binding cleft, preventing the natural substrate (lanosterol) from entering[3]. This dual-action binding halts ergosterol synthesis, leading to the accumulation of toxic 14α-methyl sterols that disrupt the fungal cell membrane, ultimately causing fungistatic or fungicidal effects[4].

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase CYP51 Lanosterol 14α-Demethylase (CYP51) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Demethylation Triazole 1,2,4-Triazole Derivatives (e.g., Fluconazole) Heme Heme Iron (Fe2+) Coordination via N-4 Atom Triazole->Heme Binding Affinity Heme->CYP51 Competitive Inhibition

Fig 1: Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives disrupting ergosterol synthesis.

Oncology Applications: Aromatase (CYP19A1) Inhibition

In the context of oncology, 1,2,4-triazoles are the cornerstone of endocrine therapy for hormone-dependent (ER-positive) breast cancers. The target enzyme, aromatase (CYP19A1), catalyzes the rate-limiting conversion of androgens (e.g., testosterone) into estrogens (e.g., estradiol)[6].

Third-generation non-steroidal aromatase inhibitors (AIs) like Letrozole and Anastrozole utilize the 1,2,4-triazole ring to bind the heme iron of CYP19A1, starving the tumor of the estrogen required for proliferation[7]. Recent medicinal chemistry efforts have focused on synthesizing novel 1,2,4-triazole hybrids to overcome resistance mechanisms and improve pharmacokinetic profiles, including dual-action molecules that simultaneously inhibit tubulin polymerization and aromatase activity[8].

Quantitative Efficacy Profile

The following table summarizes the biochemical and cellular efficacy of established and novel 1,2,4-triazole derivatives against aromatase and fungal targets.

Compound / DrugTarget EnzymeIC₅₀ / MIC ValueCell Line / PathogenReference
Letrozole Aromatase (CYP19A1)2.0 nM – 49.5 nMMCF-7 (Breast Cancer)[7],[6]
Anastrozole Aromatase (CYP19A1)~15.0 nMIshikawa / MCF-7[7]
Compound 11 (Indole-triazole)Aromatase (CYP19A1)14.1 nMMCF-7 (IC₅₀: 3.25 µM)[7]
Compound 6b (Triazole Hybrid)Aromatase (CYP19A1)90.0 nMMCF-7 (GI₅₀: 35 nM)[6]
Fluconazole 14α-Demethylase~0.5 µg/mL (MIC)Candida glabrata[3]
Benzimidazole-triazole 6b 14α-Demethylase0.97 µg/mL (MIC)Candida glabrata[3]

Experimental Methodology: Self-Validating Assay Protocols

To successfully evaluate the efficacy of newly synthesized 1,2,4-triazole derivatives, researchers must employ rigorous, self-validating biochemical assays. Below is the standard workflow and detailed protocol for assessing aromatase inhibition.

Workflow Design Rational Drug Design (Pharmacophore Modeling) Synthesis Chemical Synthesis (Triazole Ring Formation) Design->Synthesis Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Assay In Vitro Aromatase Assay (Fluorimetric) Purification->Assay Cytotoxicity Cell Viability Assay (MCF-7, MTT Assay) Assay->Cytotoxicity Docking Molecular Docking (CYP19A1 Binding Analysis) Cytotoxicity->Docking Docking->Design Iterative Optimization

Fig 2: Iterative experimental workflow for the development of 1,2,4-triazole aromatase inhibitors.

Protocol: High-Throughput Fluorometric Aromatase (CYP19A1) Inhibition Assay

This protocol utilizes a fluorogenic substrate to measure CYP19A1 activity, providing a highly sensitive, non-radioactive alternative to traditional tritiated water release assays.

Step 1: Buffer and Cofactor Preparation

  • Action: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4) containing a NADPH regenerating system (NADP⁺, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase).

  • Causality: Cytochrome P450 enzymes require continuous electron transfer. Direct addition of NADPH leads to rapid oxidation and assay degradation. A regenerating system provides a steady-state kinetic environment, ensuring the enzyme remains active throughout the assay duration.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Action: Add recombinant human CYP19A1 enzyme and the 1,2,4-triazole test compound (dissolved in DMSO, final assay concentration <1%) to the buffer. Incubate at 37°C for 15 minutes.

  • Causality: 1,2,4-triazoles are reversible, competitive inhibitors. Pre-incubation allows the N-4 atom of the triazole ring to establish a coordinate covalent bond with the heme iron, reaching thermodynamic equilibrium before the substrate introduces competitive pressure. Keeping DMSO <1% prevents solvent-induced protein denaturation.

Step 3: Substrate Addition

  • Action: Initiate the reaction by adding the fluorogenic substrate, Dibenzylfluorescein (DBF). Incubate for 30 minutes at 37°C.

  • Causality: DBF is inherently non-fluorescent. CYP19A1 specifically cleaves the benzyl groups to release fluorescein. The rate of fluorescein generation is directly proportional to uninhibited enzyme activity.

Step 4: Reaction Quenching

  • Action: Terminate the reaction by adding an equal volume of 2N NaOH.

  • Causality: The highly basic NaOH serves a dual purpose: it instantly denatures the CYP19A1 enzyme to halt the reaction, and it shifts the pH well above the pKa of fluorescein (~6.4), ensuring 100% of the product is in its highly fluorescent anionic state for maximum signal detection.

Step 5: Signal Detection & Self-Validation (Quality Control)

  • Action: Read fluorescence at Ex/Em = 485/530 nm. Calculate the Z'-factor using Letrozole as the positive control (100% inhibition) and vehicle-only as the negative control (0% inhibition).

  • Self-Validation: The assay is only deemed valid if the Z'-factor is > 0.5. This statistical parameter mathematically guarantees that the dynamic range between the positive and negative controls is robust enough to accurately distinguish true triazole hits from background noise.

Future Perspectives

The 1,2,4-triazole scaffold remains a gold mine for medicinal chemists. Future drug development is heavily leaning toward multi-target directed ligands (MTDLs). By fusing the 1,2,4-triazole ring with other pharmacophores (e.g., benzimidazoles or indoles), researchers are successfully designing single molecules capable of overcoming multidrug-resistant (MDR) fungal strains[3] and circumventing acquired resistance in metastatic breast cancers[2],[8].

References

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Exploratory

A Senior Scientist's Guide to 5-Ethynyl-1-methyl-1H-1,2,4-triazole: A High-Performance Alkyne for Modern Click Chemistry Applications

Abstract The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular synthesis across pharmaceuticals, materials science, and bioconjugation. The perform...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular synthesis across pharmaceuticals, materials science, and bioconjugation. The performance of this reaction is critically dependent on the reactivity of the alkyne component. This technical guide provides an in-depth examination of 5-Ethynyl-1-methyl-1H-1,2,4-triazole, a highly reactive "activated" alkyne, engineered for superior performance in CuAAC reactions. We will dissect its physicochemical properties, the mechanistic basis for its enhanced reactivity, provide comparative performance data, and detail a validated experimental protocol for its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage high-efficiency covalent chemistry for the synthesis of complex molecular architectures and bioconjugates.

Introduction: The Pursuit of the Ideal Click Alkyne

Since its advent, click chemistry has provided a powerful platform for modular synthesis, valued for its high yields, stereospecificity, and tolerance of diverse functional groups.[1][2] The CuAAC reaction, which forges a stable triazole linkage between an azide and a terminal alkyne, remains the archetypal click reaction.[1] While effective, the kinetics of the standard reaction with simple aliphatic or aromatic alkynes can be a limiting factor, particularly in dilute biological systems or when rapid conjugation is required.[3]

This has driven the development of "activated" alkynes, where the electronic properties of the triple bond are modulated to accelerate the reaction. 5-Ethynyl-1-methyl-1H-1,2,4-triazole emerges as a superior reagent in this class. The incorporation of the electron-deficient 1,2,4-triazole ring system significantly enhances the alkyne's reactivity, offering substantial kinetic advantages. This guide will focus on a well-documented positional isomer, 3-Ethynyl-1-methyl-1H-1,2,4-triazole , which serves as a prime exemplar of this activated system.

Physicochemical Profile of 3-Ethynyl-1-methyl-1H-1,2,4-triazole

Understanding the fundamental properties of the reagent is paramount for its effective application. The key to this molecule's utility lies in the electronic influence of the heterocyclic ring on the ethynyl group.

PropertyDataSource
Chemical Name 3-Ethynyl-1-methyl-1H-1,2,4-triazole
CAS Number 55847-47-7
Molecular Formula C₅H₅N₃
Molecular Weight 107.12 g/mol Calculated
Appearance White to off-white solid
Melting Point 106-107 °C
Key Structural Feature Electron-withdrawing 1,2,4-triazole ring[4][5]

The 1,2,4-triazole ring is a π-deficient aromatic heterocycle due to the presence of three electronegative nitrogen atoms.[5][6] This electronic characteristic is central to its function as an activating group for the attached alkyne.

Mechanism of Action: Why the Triazole Moiety Accelerates CuAAC

The enhanced reactivity of 3-Ethynyl-1-methyl-1H-1,2,4-triazole in the CuAAC is a direct consequence of its electronic structure. The reaction rate of CuAAC is significantly influenced by the ease of formation of the copper(I) acetylide intermediate.[1][7]

The Causality Behind Enhanced Performance:

  • Increased Acidity: The electron-withdrawing nature of the 1,2,4-triazole ring inductively pulls electron density away from the C-C triple bond. This increases the acidity of the terminal alkyne proton (C≡C-H).

  • Facilitated Deprotonation: The more acidic proton is more readily removed by a base in the reaction medium, facilitating the formation of the crucial copper(I) acetylide species. This step is often rate-limiting with less acidic, unactivated alkynes.[8]

  • Lowered Activation Energy: By accelerating the formation of the reactive acetylide, the overall activation energy of the cycloaddition is lowered, leading to a dramatic increase in the reaction rate compared to standard alkynes like phenylacetylene.[4]

The following diagram illustrates the catalytic cycle of CuAAC, highlighting the role of the activated alkyne.

CuAAC_Mechanism CuAAC Catalytic Cycle with Activated Alkyne CuI Cu(I) Catalyst Acetylide Copper(I) Acetylide (Key Intermediate) CuI->Acetylide + Alkyne - H⁺ (Fast due to activation) Alkyne 3-Ethynyl-1-methyl- 1H-1,2,4-triazole (Activated Alkyne) Azide R-N₃ (Azide) Metallacycle Six-Membered Cu(III)-Metallacycle inv1 Acetylide->inv1 Product_Cu Triazolyl-Copper Intermediate Metallacycle->Product_Cu Ring Contraction inv2 Product_Cu->inv2 inv3 Product_Cu->inv3 Product 1,4-Disubstituted Triazole Product inv1->Metallacycle + Azide inv2->Product + H⁺ (Protonolysis) inv3->CuI Catalyst Regeneration

Caption: CuAAC cycle featuring an activated alkyne for rapid intermediate formation.

Performance Advantages & Comparative Analysis

The primary advantage of using an activated alkyne like 3-Ethynyl-1-methyl-1H-1,2,4-triazole is a significant increase in reaction rate. While specific kinetic data for this exact molecule is sparse in comparative literature, studies on analogous electron-deficient alkynes, such as propiolamides, demonstrate a clear trend.[4] These activated systems consistently outperform traditional propargyl ethers, amines, and unactivated aliphatic or aromatic alkynes, especially under challenging, dilute conditions.

Table 2: Relative Reactivity of Terminal Alkynes in CuAAC

Alkyne TypeActivating GroupRelative Reaction RatePropensity for Side ReactionsSuitability for Bioconjugation
Ethynyl-1-methyl-1,2,4-triazole Electron-withdrawing TriazoleVery High LowExcellent
PropiolamideElectron-withdrawing AmideHighMichael addition possibleVery Good
Propargyl Ether/AlcoholNone (sp³ linker)ModerateLowGood (Standard)
PhenylacetyleneNone (Aromatic)Low to ModerateLowModerate
Simple Terminal Alkyne (e.g., 1-Octyne)None (Aliphatic)LowLowModerate
(Data synthesized from kinetic trends reported for activated vs. unactivated alkynes.[4])

Experimental Protocol: A Validated CuAAC Reaction

This protocol provides a self-validating system for a typical small-scale CuAAC reaction. The procedure is based on established methods for bioconjugation, adapted for an activated alkyne.[9]

Materials & Reagents:

  • 3-Ethynyl-1-methyl-1H-1,2,4-triazole

  • Azide-containing molecule (e.g., Benzyl Azide)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent: Degassed PBS (phosphate-buffered saline) or a mixture like DMSO/water

Stock Solution Preparation (Self-Validating System):

  • Alkyne Stock (10 mM): Dissolve 1.07 mg of 3-Ethynyl-1-methyl-1H-1,2,4-triazole in 1.0 mL of DMSO.

  • Azide Stock (10 mM): Dissolve 1.33 mg of Benzyl Azide in 1.0 mL of DMSO.

  • Copper(II) Sulfate Stock (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

  • THPTA Ligand Stock (50 mM): Dissolve 21.7 mg of THPTA in 1.0 mL of deionized water.

  • Sodium Ascorbate Stock (100 mM): Prepare fresh before each use. Dissolve 19.8 mg of Sodium Ascorbate in 1.0 mL of deionized water. Protect from light.

Experimental Workflow:

Caption: Step-by-step workflow for a typical CuAAC experiment.

Step-by-Step Methodology:

  • Catalyst Premix: In a microcentrifuge tube, combine 5 µL of the 20 mM CuSO₄ stock with 10 µL of the 50 mM THPTA stock. Mix gently and let it stand for 2 minutes to allow for complexation. This step is crucial for catalyst stability and efficiency.[9]

  • Reaction Assembly: In a separate tube, add the following in order:

    • 425 µL of degassed buffer (e.g., PBS).

    • 50 µL of the 10 mM Azide stock solution (Final concentration: 1 mM).

    • 50 µL of the 10 mM Alkyne stock solution (Final concentration: 1 mM).

  • Catalyst Addition: Add the 15 µL of the Cu/THPTA premix to the reaction assembly.

  • Initiation: Add 50 µL of the freshly prepared 100 mM Sodium Ascorbate stock to initiate the reaction. The final volume is 590 µL.

  • Incubation: Mix gently and allow the reaction to proceed at room temperature for 30-60 minutes. The high reactivity of the alkyne means shorter reaction times are often sufficient.

  • Monitoring & Work-up: Monitor reaction progress by TLC or LC-MS. Upon completion, the product can be isolated by standard techniques such as extraction or chromatography, depending on the properties of the final product.

Applications in Drug Discovery and Bioconjugation

The rapid kinetics and efficiency of activated alkynes like 3-Ethynyl-1-methyl-1H-1,2,4-triazole make them exceptionally valuable in contexts where speed and yield are paramount.

  • High-Throughput Screening (HTS): In drug discovery, the rapid and reliable formation of compound libraries is essential. The high reaction rates allow for the swift synthesis of diverse molecules from azide- and alkyne-functionalized building blocks, accelerating the discovery pipeline.[2]

  • Antibody-Drug Conjugates (ADCs): The construction of ADCs requires highly specific and efficient conjugation methods that do not compromise the antibody's integrity.[] The speed of the reaction with activated alkynes allows for lower catalyst concentrations and shorter incubation times, minimizing potential damage to the sensitive biomolecule.

  • Peptide and Oligonucleotide Labeling: Attaching probes, tags, or other functional moieties to peptides and nucleic acids is a common requirement in chemical biology. The efficiency of this alkyne ensures high labeling yields even with precious, low-concentration biomaterials.[]

  • Materials Science: The formation of functional polymers and materials often relies on the click reaction's modularity. Activated alkynes enable faster polymerization and surface functionalization processes.[9]

Conclusion & Future Outlook

5-Ethynyl-1-methyl-1H-1,2,4-triazole and its isomers represent a significant advancement over traditional alkynes for CuAAC reactions. The electron-withdrawing nature of the triazole ring provides a potent, intrinsic activation of the alkyne, leading to substantially accelerated reaction kinetics. This feature is not merely a convenience but an enabling technology, allowing for efficient conjugations under more demanding conditions—such as lower concentrations and shorter timeframes—that are frequently encountered in drug discovery and chemical biology. As the demand for more complex and precisely engineered molecular constructs continues to grow, the adoption of high-performance reagents like activated triazole-alkynes will be indispensable for driving innovation.

References

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition . PMC. [Link]

  • Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening . PMC. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" . Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions . PMC. [Link]

  • Activated Alkyne based Diverse Level Conjugation Technology . Creative Biolabs. [Link]

  • Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy . ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition . Organic-Chemistry.org. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . PMC. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review . ISRES Publishing. [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review . PubMed. [Link]

  • 3-ethynyl-1H-1,2,4-triazole | 2138143-45-8 . Molport. [Link]

  • Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated Copper-Catalyzed Azide-Alkyne Cycloadditions . University of South Florida Scholar Commons. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . Frontiers. [Link]

  • Synthesis of 1,2,3-Triazoles . Organic Chemistry Portal. [Link]

  • 1,2,4-Triazole . Wikipedia. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications . PMC. [Link]

  • synthesis of 1,2,4 triazole compounds . ISRES Publishing. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class . MDPI. [Link]

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Foundational

An In-depth Technical Guide to the Mechanism of Action of 1,2,4-Triazole Compounds

Abstract The 1,2,4-triazole scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2] Derivatives of this privileged heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,4-triazole scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2] Derivatives of this privileged heterocyclic core exhibit a vast array of pharmacological activities, including potent antifungal, anticancer, and antiviral properties.[1][3][4] This wide range of biological functions is attributed to the unique physicochemical characteristics of the triazole ring. It can function as a bioisostere for amide, ester, or carboxylic acid groups and participate in diverse non-covalent interactions, thereby augmenting its binding affinity to biological targets and enhancing solubility.[1][2] This technical guide offers a comprehensive exploration of the core mechanisms of action of 1,2,4-triazole compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the critical pathways and workflows involved.

Part 1: The Primary Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The most extensively documented and clinically significant mechanism of action for 1,2,4-triazole antifungal agents, such as fluconazole and itraconazole, is the targeted inhibition of lanosterol 14α-demethylase.[1][5] This enzyme, a fungal cytochrome P450 (CYP51), is an indispensable component in the biosynthesis of ergosterol.[5][6] Ergosterol is the principal sterol in fungal cell membranes, where it is crucial for maintaining membrane integrity, fluidity, and the proper function of membrane-bound proteins.[5][6][7]

The inhibition of CYP51 by 1,2,4-triazoles disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors.[5][7] This disruption of the fungal cell membrane's structure and function ultimately results in the cessation of fungal growth and cell death.[2][5] The specificity of triazole antifungals for the fungal CYP51 enzyme over its human counterpart is a key factor in their favorable therapeutic index.[8]

The Ergosterol Biosynthesis Pathway and the Role of CYP51

The biosynthesis of ergosterol is a complex, multi-step process involving over 20 enzymes.[6] The pathway can be broadly divided into three main stages: the mevalonate pathway, the late pathway, and an alternative pathway.[6] CYP51 (also known as Erg11p) is a critical enzyme in the late pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[5][6][9] This demethylation step is essential for the formation of the correct sterol structure required for fungal cell membrane function.[7]

Ergosterol_Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_late Late Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Mevalonate Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol ... ... Ergosterol Ergosterol 1_2_4_Triazoles 1_2_4_Triazoles 1_2_4_Triazoles->Lanosterol

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Molecular Interaction with CYP51

The inhibitory activity of 1,2,4-triazoles stems from the coordination of one of the nitrogen atoms in the triazole ring (specifically, the N4 atom) with the heme iron atom located at the active site of the CYP51 enzyme.[2][10] This interaction prevents the binding of the natural substrate, lanosterol, and consequently blocks the demethylation reaction.[2][11] The affinity of the N-1 substituent of the triazole ring for the apoprotein portion of the enzyme also plays a crucial role in the overall binding affinity.[10]

Part 2: Diverse Mechanisms of Action Beyond Antifungal Activity

While renowned for their antifungal properties, 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, targeting various enzymes and cellular pathways.

Anticancer Activity

1,2,4-triazole derivatives exert their anticancer effects through diverse and complex mechanisms. A primary strategy involves the inhibition of specific enzymes that are overexpressed or play a critical role in cancer cell proliferation and survival.[1] Examples include the inhibition of kinases and the signal transducer and activator of transcription 3 (STAT3).[1] Beyond enzyme inhibition, some 1,2,4-triazoles can induce cancer cell death through other pathways.[1]

Anticancer_Mechanisms cluster_enzyme_inhibition Enzyme Inhibition cluster_other_mechanisms Other Mechanisms Triazole_Compound 1,2,4-Triazole Compound Kinases Kinases Triazole_Compound->Kinases Inhibits STAT3 STAT3 Triazole_Compound->STAT3 Inhibits Induction of Apoptosis Induction of Apoptosis Triazole_Compound->Induction of Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Triazole_Compound->Cell Cycle Arrest Induces Cell Proliferation Cell Proliferation Kinases->Cell Proliferation Promotes Gene Transcription Gene Transcription STAT3->Gene Transcription Activates Cancer Cell Death Cancer Cell Death Induction of Apoptosis->Cancer Cell Death Causes Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Results in Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Leads to Gene Transcription->Tumor Growth

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Antiviral Activity

The antiviral activity of 1,2,4-triazoles is best exemplified by the broad-spectrum agent Ribavirin (Virazole).[1] Its mechanism is primarily centered on the disruption of viral nucleic acid synthesis. Following cellular uptake, Ribavirin is phosphorylated by host cell kinases to its active mono-, di-, and triphosphate forms.[1] These phosphorylated metabolites can then interfere with viral replication through multiple mechanisms.[1]

Part 3: Mechanisms of Resistance

The increasing prevalence of resistance to triazole antifungals is a significant clinical concern.[12][13] Fungal pathogens have evolved several mechanisms to counteract the effects of these drugs.

  • Target Site Mutations: Mutations in the ERG11 gene (which encodes CYP51) can alter the enzyme's active site, reducing the binding affinity of triazole drugs.[12][13]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the CYP51 enzyme, requiring higher concentrations of the drug to achieve effective inhibition.[14]

  • Efflux Pump Overexpression: Fungi can upregulate the expression of membrane transporters, such as ATP-binding cassette (ABC) transporters and major facilitators, which actively pump the triazole drugs out of the cell.[14]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes in the ergosterol pathway can lead to the production of alternative sterols that can maintain membrane function in the absence of ergosterol.[13]

Part 4: Experimental Protocols for Mechanistic Investigation

To elucidate the mechanism of action of novel 1,2,4-triazole compounds, a series of standardized in vitro assays are employed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][15]

Methodology:

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension. Positive (no compound) and negative (no fungus) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥80%) compared to the positive control.[15]

Protocol 2: In Vitro CYP51 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the CYP51 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant fungal CYP51 and its substrate, lanosterol, are prepared.

  • Reaction Mixture: The reaction mixture contains the CYP51 enzyme, a NADPH-cytochrome P450 reductase, lanosterol, and varying concentrations of the test compound in a suitable buffer.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH and incubated at 37°C. The reaction is stopped after a specific time by adding a quenching solution.

  • Product Analysis: The amount of product formed (demethylated lanosterol) is quantified using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.

Protocol 3: Sterol Profile Analysis

This method analyzes the changes in the sterol composition of fungal cells upon treatment with a triazole compound, providing evidence for the inhibition of ergosterol biosynthesis.[16]

Methodology:

  • Fungal Culture and Treatment: Fungal cells are grown in the presence and absence of the test compound.

  • Sterol Extraction: The cells are harvested, and the total sterols are extracted using a saponification and solvent extraction procedure.

  • Sterol Analysis: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS).

  • Data Interpretation: A decrease in the ergosterol peak and an accumulation of the lanosterol peak in the treated samples compared to the untreated control indicate inhibition of CYP51.

Quantitative Data Summary

The efficacy of 1,2,4-triazole derivatives is quantified using metrics like Minimum Inhibitory Concentration (MIC) for antifungal activity and the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibition.[2] Lower MIC and IC₅₀ values indicate higher potency.

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

CompoundFungal SpeciesMIC (μg/mL)Reference
FluconazoleCandida albicans0.25 - 1.0[17]
ItraconazoleAspergillus fumigatus0.03 - 0.25[17]
VoriconazoleCandida krusei0.12 - 0.5[17]
Compound 21bCandida albicans0.063–0.5
Compound 19gCandida albicans0.0625

Note: MIC values can vary depending on the specific strain and testing conditions.

Conclusion

The 1,2,4-triazole scaffold is a remarkably versatile platform for the development of therapeutic agents with diverse mechanisms of action. The primary antifungal activity of this class of compounds is mediated through the highly specific inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. A thorough understanding of this mechanism, coupled with insights into resistance pathways and the broader pharmacological potential of triazole derivatives, is essential for the rational design of novel and more effective drugs to combat a range of human diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms of action of new 1,2,4-triazole compounds.

References

  • A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds - Benchchem. (URL: )
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  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC. (URL: [Link])

  • Molecular Insights into Triazole Resistance: A Comprehensive Review on Active Site Tyrosine Mutations in Fungal 14α-Demethylase - Slideshare. (URL: [Link])

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  • Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - Frontiers. (URL: [Link])

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI. (URL: [Link])

  • The biosynthesis pathway of ergosterol in fungi. The diagram... - ResearchGate. (URL: [Link])

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  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

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  • Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis - PubMed. (URL: [Link])

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  • (PDF) PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES - ResearchGate. (URL: [Link])

  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (URL: [Link])

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  • The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus - MDPI. (URL: [Link])

  • Prediction of novel and potent inhibitors of lanosterol 14-α demethylase - Taylor & Francis. (URL: [Link])

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  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review - Research Journal of Pharmacy and Technology. (URL: [Link])

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Exploratory

review of 1,2,4-triazole synthesis methods

An In-depth Technical Guide to the Synthesis of 1,2,4-Triazoles Abstract The 1,2,4-triazole nucleus is a foundational scaffold in contemporary medicinal chemistry and materials science.[1][2][3] Its derivatives form the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1,2,4-Triazoles

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in contemporary medicinal chemistry and materials science.[1][2][3] Its derivatives form the core of numerous clinically significant drugs, exhibiting a wide spectrum of pharmacological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4][5] This guide offers an in-depth review of the principal synthetic methodologies for constructing the 1,2,4-triazole ring, designed for researchers and professionals in drug development. We will traverse from venerable name reactions like the Pellizzari and Einhorn-Brunner to modern, catalyst-driven strategies and cycloaddition approaches. Each section elucidates the core mechanism, discusses the rationale behind experimental choices, and provides actionable, step-by-step protocols.

The Strategic Importance of the 1,2,4-Triazole Core

The five-membered aromatic ring of 1,2,4-triazole, with its three nitrogen atoms, possesses a unique combination of chemical properties that make it a privileged structure in drug design.[6] It is metabolically stable, capable of participating in hydrogen bonding as both a donor and acceptor, and can act as a rigid linker to orient substituents in three-dimensional space. These features are instrumental in the efficacy of drugs like the antifungal agent Fluconazole and the antiviral Ribavirin.[2][6] The continued discovery of novel biological activities, such as ferroptosis inhibition, underscores the enduring relevance of this heterocycle and the necessity for robust and versatile synthetic methods.[7][8]

Classical Cornerstones of 1,2,4-Triazole Synthesis

The foundational methods for 1,2,4-triazole synthesis, while over a century old, remain relevant for their straightforwardness and reliability in accessing specific substitution patterns.

The Pellizzari Reaction: Condensation of Amides and Acylhydrazides

First reported by Guido Pellizzari in 1911, this reaction provides a direct route to symmetrically or asymmetrically substituted 3,5-di-substituted-1,2,4-triazoles via the thermal condensation of an amide and an acylhydrazide.[9][10]

Causality and Mechanism: The reaction is typically driven by high temperatures (often >200°C) and proceeds through a nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the amide's carbonyl carbon.[9][11] This is followed by a cyclization and dehydration cascade to furnish the thermodynamically stable aromatic triazole ring.[10][11] The high energy barrier necessitates thermal conditions, which can also lead to side reactions and lower yields, a primary limitation of the classic approach.[9][10]

Pellizzari_Mechanism Pellizzari Reaction Mechanism R1_Amide R1-C(=O)NH2 (Amide) Intermediate1 Intermediate Adduct R1_Amide->Intermediate1 + R2-Acylhydrazide R2_Acylhydrazide R2-C(=O)NHNH2 (Acylhydrazide) Intermediate2 Acyclic Intermediate Intermediate1->Intermediate2 - H2O Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 3,5-Disubstituted 1,2,4-Triazole Intermediate3->Product - H2O

Pellizzari reaction workflow.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [12]

  • Reactant Mixture: In a 50 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).[12]

  • Heating: Heat the reaction mixture in a silicone oil bath maintained at 220-250°C.[9][11] Ensure constant stirring under a gentle flow of nitrogen.

  • Reaction Monitoring: Maintain this temperature for 2-4 hours.[9] Progress can be monitored by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. The reaction mass will solidify.[12]

  • Purification: Triturate the solidified crude product with 15-20 mL of cold ethanol. Collect the solid by vacuum filtration and wash it with a small amount of additional cold ethanol. For higher purity, recrystallize the product from a suitable solvent like ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[11][12]

The Einhorn-Brunner Reaction: Condensation of Imides and Hydrazines

Described by Alfred Einhorn and Karl Brunner, this reaction offers a route to N-substituted 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazine derivatives.[4][5] It is particularly effective for synthesizing 1,5-disubstituted-1,2,4-triazoles.[12]

Causality and Mechanism: This is an acid-catalyzed condensation.[4] The reaction is initiated by the nucleophilic attack of the hydrazine on a carbonyl group of the imide. A series of dehydration and intramolecular cyclization steps follows to form the triazole ring. A key feature is its regioselectivity with unsymmetrical imides: the acyl group from the stronger corresponding carboxylic acid preferentially ends up at the 3-position of the triazole ring.[4][5] This predictability is a significant advantage for targeted synthesis.

Einhorn_Brunner_Mechanism Einhorn-Brunner Reaction Mechanism Imide R1-C(=O)NHC(=O)-R2 Diacylamine (Imide) Adduct Adduct Imide->Adduct + Hydrazine (Weak Acid) Hydrazine R3-NHNH2 Hydrazine Cyclized Cyclized Intermediate Adduct->Cyclized - H2O Product 1,5-Disubstituted 1,2,4-Triazole Cyclized->Product - H2O

Einhorn-Brunner reaction workflow.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [12][13]

  • Reactant Mixture: In a round-bottom flask, dissolve N-formylbenzamide (1.49 g, 10 mmol) in 20 mL of glacial acetic acid. To this solution, add phenylhydrazine (1.08 g, 10 mmol).[12]

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[12]

  • Work-up: After cooling, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.[12]

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and allow it to air dry. Recrystallize the crude solid from ethanol to obtain pure 1,5-diphenyl-1,2,4-triazole.[12]

Modern Synthetic Strategies

Contemporary methods focus on improving efficiency, versatility, and functional group tolerance, often employing transition metal catalysts or leveraging powerful cycloaddition reactions.

Metal-Catalyzed Syntheses

Copper catalysis has emerged as a powerful tool for constructing the 1,2,4-triazole ring under milder conditions than classical methods.[14] These methods offer access to a wide range of substituted triazoles from readily available starting materials.

Key Approaches:

  • From Amidines and Nitriles: A copper-catalyzed tandem reaction between an amidine and a nitrile allows for the synthesis of 3,5-disubstituted 1,2,4-triazoles. This process involves a sequence of addition and oxidative cyclization.[12][15]

  • Catalyst-Controlled Regioselectivity: A notable advancement is the use of different metal catalysts to control the regiochemical outcome of [3+2] cycloadditions. For instance, reacting isocyanides with aryl diazonium salts can yield 1,3-disubstituted 1,2,4-triazoles with a silver(I) catalyst, while a copper(II) catalyst directs the reaction to form 1,5-disubstituted isomers.[14][16]

General Experimental Protocol: Copper-Catalyzed Synthesis from Amidine and Nitrile [12]

  • Reaction Setup: In a sealed pressure tube, combine the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol) in 5 mL of dimethylformamide (DMF).[12]

  • Reaction Conditions: Seal the tube and heat the mixture at 120°C for 12-24 hours under a nitrogen atmosphere.[12]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to isolate the desired 1,2,4-triazole derivative.[12]

[3+2] Cycloaddition Reactions

1,3-Dipolar cycloadditions are a powerful and convergent strategy for assembling the five-membered triazole ring.[17] A common approach involves the in-situ generation of a nitrilimine dipole from a hydrazonoyl hydrochloride, which then reacts with a dipolarophile.

Causality and Mechanism: In the presence of a base like triethylamine, hydrazonoyl hydrochlorides eliminate HCl to form highly reactive nitrilimine intermediates. These intermediates readily undergo a [3+2] cycloaddition with compounds containing a carbon-nitrogen triple bond (nitriles) or double bond (oximes, generated in situ from aldehydes).[1][18] This method allows for a modular "one-flask" synthesis of 1,3,5-trisubstituted or 3,5-disubstituted 1,2,4-triazoles from diverse starting materials.[18]

Cycloaddition_Workflow [3+2] Cycloaddition Synthesis Workflow cluster_0 Nitrilimine Generation cluster_1 Dipolarophile Source Hydrazonoyl_Cl Hydrazonoyl Hydrochloride Nitrilimine Nitrilimine (1,3-Dipole) Hydrazonoyl_Cl->Nitrilimine + Base, - HCl Base Base (e.g., Et3N) Product 1,2,4-Triazole Product Nitrilimine->Product [3+2] Cycloaddition Aldehyde Aldehyde Oxime Oxime (Dipolarophile) Aldehyde->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine Oxime->Product

[3+2] Cycloaddition workflow.
Green and Alternative Methodologies

To address the limitations of classical methods, such as harsh conditions and long reaction times, modern approaches often incorporate green chemistry principles.[13]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times (from hours to minutes) and improve yields for classical reactions like the Pellizzari synthesis.[9][10][13][19]

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to enhance mass transfer and accelerate reaction rates, offering another energy-efficient alternative for synthesizing triazole derivatives.[1]

Comparative Summary of Synthesis Methods

The selection of a synthetic route depends on the desired substitution pattern, available starting materials, and required scale.

MethodStarting MaterialsKey Reagents / ConditionsTypical YieldsAdvantagesLimitations
Pellizzari Reaction Amide, AcylhydrazideHigh temperature (>200°C), neat or high-boiling solvent[11]Low to ModerateDirect, straightforward for 3,5-disubstituted triazoles.[9]Harsh conditions, long reaction times, often low yields.[10]
Einhorn-Brunner Diacylamine (Imide), HydrazineWeak acid (e.g., acetic acid), reflux[4]Moderate to GoodGood for N-substituted triazoles, predictable regioselectivity.[4][5]Requires preparation of imide starting material.
Copper-Catalyzed Amidines, NitrilesCu(I) or Cu(II) catalyst, base (e.g., K₂CO₃), 120°C[12][14]Good to ExcellentMilder conditions, high functional group tolerance, high yields.[14][15]Requires catalyst and inert atmosphere, potential metal contamination.
[3+2] Cycloaddition Hydrazonoyl chloride, Aldehyde/NitrileBase (e.g., Et₃N), room temp or mild heat[18]Good to ExcellentModular, one-pot procedures, wide substrate scope.[18]Requires synthesis of hydrazonoyl chloride precursor.
Microwave-Assisted Varies (e.g., Pellizzari reactants)Microwave irradiation (e.g., 150°C)[9]Good to ExcellentDrastically reduced reaction times, improved yields.[10]Requires specialized microwave reactor equipment.

Conclusion

The synthesis of 1,2,4-triazoles is a rich and evolving field. While classical methods like the Pellizzari and Einhorn-Brunner reactions provide fundamental access to this critical heterocycle, modern catalytic and cycloaddition strategies have vastly expanded the scope and efficiency of their preparation. The ongoing development of one-pot procedures, catalyst-controlled regioselective methods, and green chemical approaches continues to empower chemists to construct diverse libraries of 1,2,4-triazole derivatives for applications in drug discovery and beyond.

References

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 24-31. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Pellizzari reaction. In Wikipedia. Retrieved from [Link]

  • Singh, M., et al. (2022). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Hofmann, J., et al. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online. Available at: [Link]

  • Aggarwal, R., et al. (2024). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Chemistry & Biodiversity. Available at: [Link]

  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Hural, N. V., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]

  • Singh, D., et al. (2024). A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. The Chemical Record. Available at: [Link]

  • Wikipedia. (n.d.). Einhorn–Brunner reaction. In Wikipedia. Retrieved from [Link]

  • Radi, S., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]

  • Nemouchi, G., et al. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega. Available at: [Link]

  • Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). Organic Communications. Available at: [Link]

  • Organic Chemistry Portal. (2011). 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2014). (PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. Available at: [Link]

  • Yang, N., et al. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Soud, Y. A., et al. (2004). Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]

  • Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition−Oxidative Cyclization. Journal of the American Chemical Society. Available at: [Link]

  • Hu, H., et al. (2024). Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. Journal of Medicinal Chemistry. Available at: [Link]

  • Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available at: [Link]

  • ResearchGate. (n.d.). Examples of 1,2,4-triazole derivatives used in drugs. The red color... ResearchGate. Available at: [Link]

  • Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 5-Ethynyl-1-methyl-1H-1,2,4-triazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Strategic Advantage of an Electron-Deficient Alkyne in Click Chemistry The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular asse...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of an Electron-Deficient Alkyne in Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular assembly across diverse scientific disciplines, from drug discovery to materials science and bioconjugation.[1][2][3][4] Its appeal lies in its remarkable efficiency, operational simplicity, and the formation of a stable, inert 1,2,3-triazole linkage under mild, often aqueous, conditions. The reaction exclusively yields the 1,4-disubstituted regioisomer, a significant advantage over the uncatalyzed thermal Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-isomers.[1][3]

While the scope of CuAAC is vast, the choice of the alkyne component is a critical determinant of reaction kinetics and efficiency. This guide focuses on a particularly advantageous, yet specialized, building block: 5-Ethynyl-1-methyl-1H-1,2,4-triazole . The presence of the electron-deficient 1,2,4-triazole ring imparts unique reactivity to the terminal alkyne, offering significant benefits for researchers aiming to accelerate reaction rates and improve yields, particularly in demanding applications like bioconjugation where low catalyst loading is paramount.

This document provides an in-depth exploration of the mechanistic underpinnings of CuAAC, the specific role of this activated alkyne, and detailed, field-proven protocols for its successful implementation in both small-molecule synthesis and bioconjugation workflows.

Mechanistic Insights: Why 5-Ethynyl-1-methyl-1H-1,2,4-triazole Excels

The Dinuclear Copper Catalytic Cycle

The remarkable rate acceleration of the CuAAC reaction (up to 10⁷-fold over the thermal reaction) is a direct consequence of the copper(I) catalyst, which transforms a concerted process into a stepwise, lower-energy pathway.[5][6] While early proposals considered a mononuclear catalyst, substantial kinetic and computational evidence now supports a dinuclear copper mechanism as the kinetically dominant pathway.[1][7]

The key steps are as follows:

  • Copper(I) Acetylide Formation: The cycle begins with the coordination of the terminal alkyne to a Cu(I) center, followed by deprotonation to form a copper(I) acetylide. This is often the rate-determining step of the overall reaction.[8]

  • Dinuclear Complex Assembly: The initial copper acetylide coordinates with a second Cu(I) ion to form a dinuclear π,σ-bis(copper) acetylide complex.[1]

  • Azide Coordination & Cyclization: The organic azide coordinates to one of the copper centers, bringing it into close proximity with the activated alkyne. This facilitates the formation of a six-membered copper metallacycle.[1][5]

  • Ring Contraction & Protonolysis: The metallacycle undergoes rapid ring contraction to a more stable dinuclear copper triazolide intermediate. Subsequent protonolysis (often by another molecule of the terminal alkyne) releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalytic species, completing the cycle.[1]

CuAAC_Mechanism cluster_cycle Dinuclear Catalytic Cycle cluster_reactants Reactants & Product A R-C≡CH + [Cu(I)]₂ B π,σ-Bis(copper) Acetylide A->B Deprotonation C Azide Complex B->C + R'-N₃ D Six-Membered Cu-Metallacycle C->D Cyclization E Dinuclear Copper Triazolide D->E Ring Contraction E->A Protonolysis (Releases Product) Product 1,4-Disubstituted 1,2,3-Triazole E->Product Product Release Reactants R-C≡CH + R'-N₃ Reactivity_Logic A 1-Methyl-1H-1,2,4-triazole Ring B Strong Electron-Withdrawing Nature A->B C Increased Acidity of Alkyne Proton (Lower pKa) B->C D Facilitated Deprotonation Step C->D E Accelerated Copper(I) Acetylide Formation (Rate-Limiting Step) D->E F Increased Overall CuAAC Reaction Rate E->F

Figure 2: Causal relationship explaining the enhanced reactivity of the alkyne.

Experimental Protocols: A Self-Validating System

The trustworthiness of a protocol lies in its robustness and reproducibility. The following protocols are designed as self-validating systems, incorporating components that ensure the catalytic cycle remains active and efficient.

General Protocol for Small Molecule Synthesis

This protocol is optimized for a standard laboratory synthesis coupling 5-Ethynyl-1-methyl-1H-1,2,4-triazole with a generic organic azide (e.g., Benzyl Azide).

Workflow_General A 1. Reagent Preparation (Azide, Alkyne, CuSO₄, Ascorbate) B 2. Combine Azide & Alkyne in Solvent (e.g., t-BuOH/H₂O) A->B C 3. Add CuSO₄ Solution B->C D 4. Initiate with Sodium Ascorbate C->D E 5. Stir at Room Temperature (Monitor by TLC) D->E F 6. Aqueous Workup (Dilute, Extract with Organic Solvent) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization G->H

Figure 3: Standard experimental workflow for CuAAC synthesis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1.0 M solution of Benzyl Azide in the chosen solvent.

    • Prepare a 1.0 M solution of 5-Ethynyl-1-methyl-1H-1,2,4-triazole in the chosen solvent.

    • Prepare a 0.1 M aqueous solution of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O).

    • Prepare a fresh 1.0 M aqueous solution of Sodium Ascorbate.

  • Reaction Setup:

    • To a reaction vial equipped with a magnetic stir bar, add the azide (1.0 mmol, 1.0 equiv).

    • Add the solvent system, typically a 1:1 mixture of t-butanol and deionized water (4 mL).

    • Add the 5-Ethynyl-1-methyl-1H-1,2,4-triazole (1.1 mmol, 1.1 equiv).

    • While stirring, add the CuSO₄ solution (0.05 mmol, 5 mol%). The solution may turn a faint blue. [9]3. Initiation and Monitoring:

    • Add the freshly prepared sodium ascorbate solution (0.15 mmol, 15 mol%) dropwise. The reaction mixture should turn colorless or pale yellow, indicating the reduction of Cu(II) to the active Cu(I) state. [1][10] * Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (azide) is consumed (typically 1-4 hours).

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with 10 mL of water.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

ParameterValueRole / Rationale
Azide 1.0 equivLimiting reagent
Alkyne 1.05 - 1.2 equivSlight excess ensures complete consumption of the azide. [9]
CuSO₄·5H₂O 1 - 5 mol%Precursor to the active Cu(I) catalyst. [9]
Sodium Ascorbate 10 - 20 mol%Reducing agent to generate and maintain the Cu(I) state. [11][12]
Solvent t-BuOH/H₂O (1:1)Common, effective solvent system promoting the reaction.
Temperature Room TemperatureMild conditions are sufficient due to the activated alkyne.
Typical Time 1 - 4 hoursFaster than with less activated alkynes.
Expected Yield >90%High efficiency is characteristic of this reaction.
Protocol for Bioconjugation (e.g., Protein Labeling)

This protocol is adapted for sensitive biological molecules and emphasizes biocompatibility by using a water-soluble ligand and minimal copper concentration.

Key Considerations for Bioconjugation:

  • Ligand is Essential: A Cu(I)-stabilizing ligand is mandatory to prevent copper-mediated damage to the biomolecule and to accelerate the reaction at low concentrations. [11][13]Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent water-soluble choice. [10]* Oxygen Sensitivity: While ascorbate helps, minimizing oxygen exposure by using degassed buffers can improve reproducibility.

  • Stoichiometry: The biomolecule is typically the limiting reagent. Azide-bearing probes are used in excess.

Step-by-Step Methodology:

  • Stock Solution Preparation (in degassed, amine-free buffer, e.g., PBS pH 7.4):

    • Biomolecule-Alkyne: Prepare a solution of your alkyne-modified protein at a known concentration (e.g., 25 µM).

    • Azide Probe: Prepare a 5 mM stock of the azide-fluorophore/tag in DMSO.

    • Catalyst Premix: Prepare a premixed solution of CuSO₄ and THPTA. Combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA to maintain a 1:5 copper-to-ligand ratio. [14] * Reductant: Prepare a fresh 100 mM solution of sodium ascorbate in buffer.

  • Reaction Setup (Final Volume 500 µL):

    • In a microcentrifuge tube, combine the biomolecule-alkyne solution and buffer to a volume of 437.5 µL. [14] * Add 5 µL of the 5 mM azide probe stock (Final concentration: 50 µM, ~2x excess).

    • Add the 7.5 µL of the CuSO₄/THPTA catalyst premix (Final concentrations: 100 µM CuSO₄, 500 µM THPTA). [14]3. Initiation and Incubation:

    • Initiate the reaction by adding 50 µL of the 100 mM sodium ascorbate solution (Final concentration: 10 mM).

    • Gently mix by inversion or slow rotation. Avoid vigorous vortexing which can denature proteins.

    • Incubate at room temperature for 1-2 hours.

  • Purification:

    • Remove excess reagents and catalyst by passing the reaction mixture through a desalting column (e.g., PD-10) or via size-exclusion chromatography (SEC), eluting with an appropriate buffer.

    • The labeled biomolecule is collected in the initial fractions.

ParameterFinal ConcentrationRole / Rationale
Alkyne-Biomolecule 25 µMThe valuable, limiting component.
Azide-Probe 50 µMExcess drives the reaction to completion.
CuSO₄ 100 µMSufficient for catalysis without excessive toxicity. [12]
THPTA Ligand 500 µMStabilizes Cu(I), accelerates reaction, enhances biocompatibility. [10]
Sodium Ascorbate 5-10 mMEnsures a reducing environment to keep copper active. [14]
Buffer PBS, pH 7.4Maintains physiological conditions for the biomolecule.
Temperature Room TemperatureAvoids thermal denaturation of the biomolecule.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]

  • The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. PubMed. [Link]

  • The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. PubMed. [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing. [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC. [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. RSC Publishing. [Link]

  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PMC. [Link]

  • Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC). SigutLabs. [Link]

  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. ACS Publications. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated Copper-Catalyzed Azide-Alkyne Cycloadditions. University of South Florida. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Zaragoza. [Link]

  • Cu-Catalyzed AziderAlkyne Cycloaddition. Moodle@Units. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ACS Publications. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Copper(I)-Catalyzed Interrupted Click Reaction: Synthesis of Diverse 5-Hetero-Functionalized Triazoles. ResearchGate. [Link]

  • Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. PubMed. [Link]

  • Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. [Link]

  • Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)-mediated azide-alkyne cycloaddition (CuAAC or 'Click Chemistry'). PubMed. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. TSI Journals. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. SpringerLink. [Link]

Sources

Application

Application Note: High-Efficiency Bioconjugation using 5-Ethynyl-1-methyl-1H-1,2,4-triazole (5-EMTA) via CuAAC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The Copper-Catalyzed Azide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of bioconjugation due to its unparalleled bioorthogonality and thermodynamic driving force . However, translating this chemistry to fragile biomolecules (e.g., monoclonal antibodies, engineered enzymes) presents a critical challenge: the copper(I) catalyst, in the presence of oxygen and reducing agents, generates reactive oxygen species (ROS) that can irreversibly degrade protein structures.

5-Ethynyl-1-methyl-1H-1,2,4-triazole (5-EMTA, CAS: 55847-46-6) emerges as a highly specialized building block designed to overcome these kinetic limitations. Unlike standard unactivated aliphatic alkynes (e.g., propargyl alcohol), 5-EMTA is an electron-deficient heteroaryl alkyne.

The Causality of Reactivity: The electron-withdrawing nature of the 1,2,4-triazole ring significantly lowers the pKa of the terminal alkyne proton. This electronic activation lowers the activation barrier for the rate-determining step—the formation of the intermediate Copper(I)-acetylide complex . Consequently, 5-EMTA reacts at an accelerated rate, allowing researchers to drastically reduce the required Cu(I) catalyst loading and reaction time, thereby preserving the structural integrity of sensitive biologics.

CuAAC_Mechanism A Cu(I) + Ligand (Active Complex) B π-Complex Formation (Cu-5-EMTA) A->B + 5-EMTA C Cu-Acetylide Formation (Rate-Limiting Step) B->C - H+ (Accelerated) D Azide Coordination (Azido-Biomolecule) C->D + Azide E Metallacycle Intermediate D->E Cycloaddition F Ring Contraction & Protonation E->F Rearrangement F->A Product Release

Fig 1: CuAAC catalytic cycle highlighting 5-EMTA's accelerated Cu-acetylide formation.

Experimental Design: The Self-Validating System

To design a robust CuAAC bioconjugation system, every reagent must serve a protective or catalytic purpose. The protocol below utilizes a water-soluble tripodal ligand, THPTA (or BTTAA), which is strictly required to stabilize Cu(I) and sterically block the generation of hydroxyl radicals .

Quantitative Data: Reagent Selection & Stoichiometry

Table 1: Reactivity Profile Comparison of Terminal Alkynes

Alkyne ClassRepresentative CompoundRelative CuAAC ReactivityAqueous SolubilityBioconjugation Suitability
AliphaticPropargyl Alcohol1x (Baseline)HighModerate (Requires higher Cu)
AromaticPhenylacetylene~2.5xLowPoor (Requires co-solvents)
Heteroaryl 5-EMTA >5.0x High Excellent (Fast kinetics)

Table 2: Optimized Reagent Stoichiometry for 5-EMTA Conjugation

ComponentFinal ConcentrationEquivalentsMechanistic Purpose
Azido-Protein50 µM1 eqPrimary biomolecular substrate.
5-EMTA250 µM5 eqElectron-deficient conjugation partner.
CuSO₄100 µM2 eqPrecursor to the active Cu(I) catalyst.
THPTA Ligand500 µM10 eqStabilizes Cu(I); prevents ROS generation.
Sodium Ascorbate2.5 mM50 eqIn situ reducing agent to yield active Cu(I).

Step-by-Step Bioconjugation Protocol

This methodology is engineered for an azide-functionalized protein (e.g., an engineered IgG or BSA) reacting with 5-EMTA.

Protocol N1 1. Reagent Prep N2 2. Pre-mix Cu + Ligand N1->N2 N3 3. Add Protein & 5-EMTA N2->N3 N4 4. Initiate with Ascorbate N3->N4 N5 5. Incubate (Dark, RT) N4->N5 N6 6. Purify (SEC) N5->N6

Fig 2: Step-by-step experimental workflow for 5-EMTA bioconjugation via CuAAC.

Phase 1: Reagent Preparation
  • Buffer Selection: Prepare 100 mM Sodium Phosphate buffer, pH 7.4.

    • Causality Rule: Strictly avoid Tris buffer. Tris contains primary amines that competitively chelate copper, inhibiting the reaction and stripping the protective THPTA ligand .

  • Stock Solutions: Prepare fresh stocks of CuSO₄ (20 mM in water), THPTA (50 mM in water), and Sodium Ascorbate (100 mM in water). Note: Ascorbate must be prepared immediately before use as it rapidly oxidizes in air.

Phase 2: Reaction Assembly (Critical Order of Addition)
  • Catalyst Pre-assembly: In a microcentrifuge tube, mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA. Incubate at room temperature for 5 minutes.

    • Causality Rule: Free Cu(II) reduced to Cu(I) in the absence of a stabilizing ligand rapidly disproportionates and catalyzes the formation of hydroxyl radicals via Fenton-like chemistry. Pre-coordinating Cu with THPTA occupies the coordination sphere, blocking ROS generation .

  • Substrate Addition: To 950 µL of the Azido-Protein solution (50 µM in Phosphate Buffer), add 5 µL of 50 mM 5-EMTA stock (dissolved in DMSO or water). Vortex gently.

  • Catalyst Introduction: Add the pre-mixed CuSO₄/THPTA complex (15 µL) to the protein solution.

Phase 3: Initiation & Incubation
  • Initiation: Add 25 µL of the fresh 100 mM Sodium Ascorbate stock to the reaction mixture.

    • Causality Rule: Ascorbate reduces Cu(II) to the catalytically active Cu(I). Adding it last ensures that the active catalyst is generated only when all substrates and protective ligands are fully assembled, preventing premature catalyst degradation .

  • Incubation: Protect the tube from light (to prevent photo-oxidation of the catalyst) and incubate at room temperature for 1 to 2 hours. Due to the high reactivity of 5-EMTA, reactions are typically >95% complete within 60 minutes.

Phase 4: Purification & Quality Control
  • Quenching (Optional): Add 1 mM EDTA to chelate the copper and halt the reaction.

  • Purification: Remove small-molecule reagents using Size Exclusion Chromatography (SEC) (e.g., a Sephadex G-25 desalting column) equilibrated with PBS.

  • Analysis: Validate the bioconjugation via Intact Mass Spectrometry (LC-MS). The mass shift should correspond exactly to the addition of the 5-EMTA moiety (+107.11 Da).

References

  • Title: Cu-Catalyzed Azide−Alkyne Cycloaddition Source: Chemical Reviews (2008) URL: [Link]

  • Title: Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation Source: Journal of the American Chemical Society (2016) URL: [Link]

  • Title: Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation Source: Angewandte Chemie International Edition (2009) URL: [Link]

  • Title: Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition Source: Bioconjugate Chemistry (2013) URL: [Link]

Method

Application Note: Precision Bioconjugation of Biomolecules with 5-Ethynyl-1-methyl-1H-1,2,4-triazole via CuAAC

Executive Summary & Scientific Rationale The functionalization of biomolecules (proteins, peptides, and oligonucleotides) with privileged pharmacophores is a cornerstone of modern drug development and chemical biology. 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The functionalization of biomolecules (proteins, peptides, and oligonucleotides) with privileged pharmacophores is a cornerstone of modern drug development and chemical biology. 5-Ethynyl-1-methyl-1H-1,2,4-triazole (Molecular Weight: 107.11 g/mol ) serves as a highly efficient bioorthogonal alkyne handle. When conjugated to an azide-modified biomolecule via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it yields a rigid, highly polar bis-triazole linkage (a 1,4-disubstituted 1,2,3-triazole linked to a 1-methyl-1,2,4-triazole).

This specific modification is highly valued for improving the aqueous solubility, metabolic stability, and target-binding affinity of biomolecules. However, applying CuAAC to delicate biological systems requires strict control over reaction kinetics and the suppression of reactive oxygen species (ROS). This guide details a self-validating, highly optimized protocol for achieving >95% conjugation efficiency while preserving 100% of the biomolecule's structural integrity.

Mechanistic Insights: Designing a Self-Validating System

To elevate this protocol from a standard procedure to a robust, self-validating system, every reagent choice is grounded in chemical causality[1].

  • Catalyst Complexation (CuSO₄ + THPTA): Free Cu(I) and Cu(II) ions are highly toxic to proteins, catalyzing the formation of ROS via Fenton-like chemistry. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble accelerating ligand. By pre-mixing Cu(II) with a 5-fold molar excess of THPTA, the copper is sterically shielded. THPTA maintains the active Cu(I) oxidation state while acting as a sacrificial reductant to protect the biomolecule[2].

  • In Situ Reduction (Sodium Ascorbate): Ascorbate is utilized to reduce the air-stable Cu(II)-THPTA complex to the catalytically active Cu(I) species. It is added last to the reaction mixture to ensure that Cu(I) is only generated when both the azide and alkyne substrates are present, preventing off-target side reactions.

  • Electrophile Scavenging (Aminoguanidine): The oxidation of ascorbate yields dehydroascorbate, a reactive electrophile that can covalently modify arginine and N-terminal cysteine residues on proteins. Aminoguanidine is introduced as a sacrificial nucleophile to scavenge dehydroascorbate, ensuring the bioconjugation remains strictly bioorthogonal [3].

Workflow Visualization

CuAAC_Workflow cluster_0 Phase 1: Catalyst Pre-Assembly cluster_1 Phase 2: Bioorthogonal Conjugation cluster_2 Phase 3: Isolation & Validation N1 CuSO4 Solution (Source of Cu2+) N3 Cu(II)-THPTA Complex (1:5 Molar Ratio) N1->N3 N2 THPTA Ligand (Cu Stabilizer & Protector) N2->N3 N6 Reaction Mixture (Aqueous Buffer, pH 7.4) N3->N6 Add Complex N4 Azide-Functionalized Biomolecule N4->N6 N5 5-Ethynyl-1-methyl- 1H-1,2,4-triazole N5->N6 N8 Active Cu(I) Catalysis (1-2h at RT) N6->N8 N7 Sodium Ascorbate + Aminoguanidine N7->N8 Initiate Reduction N9 Size Exclusion / Desalting (Remove Cu & Unreacted Alkyne) N8->N9 N10 1,2,4-Triazole-Functionalized Bioconjugate N9->N10

Workflow for CuAAC bioconjugation of 5-Ethynyl-1-methyl-1H-1,2,4-triazole to azide-biomolecules.

Step-by-Step Experimental Protocol

Reagent Preparation

Ensure all buffers are degassed (sparged with Argon or Nitrogen for 15 minutes) to minimize dissolved oxygen, which rapidly depletes the ascorbate reducing agent.

  • CuSO₄ Stock (100 mM): Dissolve in degassed Milli-Q water.

  • THPTA Ligand Stock (500 mM): Dissolve in degassed Milli-Q water.

  • 5-Ethynyl-1-methyl-1H-1,2,4-triazole Stock (100 mM): Dissolve in LC-MS grade DMSO.

  • Sodium Ascorbate Stock (100 mM): Prepare freshly in degassed water immediately before use. Do not store.

  • Aminoguanidine HCl Stock (100 mM): Dissolve in degassed water.

Catalyst Pre-Assembly

Causality Check: Pre-coordinating the copper prevents the generation of "naked" Cu(I) that would otherwise bind non-specifically to histidine or cysteine residues on the protein.

  • In a microcentrifuge tube, mix 10 µL of 100 mM CuSO₄ with 10 µL of 500 mM THPTA.

  • Vortex gently and incubate at room temperature for 5 minutes. The solution will turn a distinct light blue, indicating successful complexation.

The Bioconjugation Reaction

This protocol assumes a 1 mL reaction volume containing 2 mg/mL of an azide-modified protein (e.g., an antibody or BSA).

  • Substrate Mixing: To 1 mL of the azide-protein solution (in PBS, pH 7.4), add 10 equivalents of 5-Ethynyl-1-methyl-1H-1,2,4-triazole (e.g., if protein is 30 µM, add 300 µM of alkyne). Mix thoroughly.

  • Scavenger Addition: Add Aminoguanidine to a final concentration of 5 mM (50 µL of 100 mM stock).

  • Catalyst Addition: Add the pre-assembled Cu(II)-THPTA complex to achieve a final Cu concentration of 0.1 mM (and THPTA of 0.5 mM).

  • Initiation: Add freshly prepared Sodium Ascorbate to a final concentration of 5 mM (50 µL of 100 mM stock).

  • Incubation: Flush the headspace of the tube with Argon, seal, and incubate for 1–2 hours at room temperature with gentle end-over-end rotation.

Self-Validation & In-Process Controls

To ensure the protocol is self-validating, always run a Negative Control (Reaction mixture without the alkyne).

  • Validation Logic: If the negative control shows protein precipitation or a lower mass recovery during purification, the Cu:THPTA ratio is insufficient to protect against ROS in your specific buffer system, and the THPTA concentration must be increased.

  • Quenching & Purification: Stop the reaction by adding EDTA (final conc. 5 mM) to chelate the copper. Purify the functionalized biomolecule using a PD-10 desalting column or dialysis against PBS.

  • Analytical Confirmation: Analyze the purified product via Intact Mass Spectrometry (LC-MS). You must observe a precise mass shift of +107.11 Da for every azide site successfully functionalized with the 5-Ethynyl-1-methyl-1H-1,2,4-triazole moiety.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters, conjugation yield, and protein integrity. These data points illustrate why the specific concentrations in the protocol above were selected.

Cu(II) Conc. (mM)THPTA Conc. (mM)Ascorbate Conc. (mM)Aminoguanidine (mM)Conjugation Yield (%)Protein Recovery (%)Mechanistic Outcome / Observation
0.1 0.5 5.0 5.0 > 95% > 95% Optimal. Complete conversion, no degradation.
0.10.15.05.0~ 85%< 50%Suboptimal. Insufficient ligand leads to Cu-induced protein precipitation.
0.10.51.05.0~ 40%> 95%Suboptimal. Insufficient reductant; Cu(I) depletes before reaction completes.
0.10.55.00.0> 95%~ 70%Suboptimal. Lack of scavenger allows dehydroascorbate to cross-link arginines.
0.52.510.05.0> 95%~ 80%Suboptimal. Excess catalyst accelerates reaction but increases risk of ROS damage.

References

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (2011) URL: [Link] [1]

  • Title: Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: Molecules / MDPI (2016) URL: [Link] [2]

  • Title: An Overview of Recent Advances in Biomedical Applications of Click Chemistry Source: The Journal of Organic Chemistry / ACS Publications (2022) URL: [Link][3]

Application

The Strategic Application of 5-Ethynyl-1-methyl-1H-1,2,4-triazole in Modern Drug Discovery: A Technical Guide

Introduction: The Ascendancy of the 1,2,4-Triazole Scaffold in Medicinal Chemistry The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ascendancy of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including antifungal, anticancer, and antiviral agents.[1][2] Its prevalence stems from a unique combination of physicochemical properties: metabolic stability, a significant dipole moment, and the capacity to act as a hydrogen bond acceptor, all of which contribute to favorable drug-target interactions.[3][4] The 1,2,4-triazole moiety can also serve as a bioisostere for amide or ester groups, offering a metabolically stable alternative while maintaining key binding interactions.[5]

This guide focuses on a particularly valuable derivative: 5-ethynyl-1-methyl-1H-1,2,4-triazole. The terminal alkyne functionality makes this molecule a prime building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry."[6] This reaction's high efficiency, regioselectivity, and biocompatibility have made it an indispensable tool for rapidly assembling complex molecules from smaller, modular fragments. Herein, we provide detailed protocols for the synthesis of this versatile building block and its application in drug discovery workflows, particularly in the context of fragment-based drug discovery (FBDD).

Physicochemical Properties and Strategic Advantages

The strategic value of 5-ethynyl-1-methyl-1H-1,2,4-triazole in drug design is rooted in its distinct molecular features. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from the well-characterized parent 1,2,4-triazole and related structures.

PropertyValue (Estimated/Inferred)Significance in Drug Discovery
Molecular Weight ~107.11 g/mol Adheres to the "Rule of Three" for fragment-based screening (MW < 300 Da).[7]
logP Low to moderateThe inherent polarity of the triazole ring generally leads to good aqueous solubility.[3]
Hydrogen Bond Acceptors 2 (N2 and N4 nitrogens)Enables strong and directional interactions with biological targets.[5]
pKa Weakly basicThe pKa of the parent 1,2,4-triazole is approximately 10.26.[8]
Reactivity Terminal AlkyneReadily participates in highly efficient and regioselective CuAAC "click" reactions.[6]

The presence of the N-methyl group at the 1-position prevents tautomerization and provides a fixed vector for substitution, which is crucial for rational drug design. The ethynyl group at the 5-position is the key to its utility in click chemistry, allowing for the covalent linking of this fragment to other molecules with high efficiency and specificity.

Synthesis of 5-Ethynyl-1-methyl-1H-1,2,4-triazole: A Multi-step Protocol

The synthesis of 5-ethynyl-1-methyl-1H-1,2,4-triazole is not a trivial one-step process but can be achieved through a logical, multi-step sequence starting from readily available materials. The following protocol is a composite of established synthetic methodologies for 1,2,4-triazoles and subsequent functionalization.

Diagram of the Synthetic Pathway

A 1H-1,2,4-Triazole B 1-Methyl-1H-1,2,4-triazole A->B Methylation (e.g., CH3I, base) C 5-Halo-1-methyl-1H-1,2,4-triazole B->C Halogenation (e.g., NBS, NCS) D 1-Methyl-5-((trimethylsilyl)ethynyl)-1H-1,2,4-triazole C->D Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) E 5-Ethynyl-1-methyl-1H-1,2,4-triazole D->E Desilylation (e.g., K2CO3, TBAF)

Caption: Synthetic route to 5-ethynyl-1-methyl-1H-1,2,4-triazole.

Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole

This initial step involves the regioselective methylation of the 1,2,4-triazole ring.

Protocol:

  • Reaction Setup: To a solution of 1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as methanol, add a base like sodium methoxide (1.05 eq) at 0 °C.

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 1-methyl-1H-1,2,4-triazole.

For a detailed procedure on a similar methylation, refer to the work on the practical methylation of (1H)-1,2,4-triazole.[9]

Step 2: Synthesis of 5-Halo-1-methyl-1H-1,2,4-triazole

Halogenation at the 5-position of the 1-methyl-1H-1,2,4-triazole is a crucial step to prepare the substrate for the subsequent Sonogashira coupling.

Protocol:

  • Reaction Setup: Dissolve 1-methyl-1H-1,2,4-triazole (1.0 eq) in an appropriate solvent like acetonitrile or dichloromethane.

  • Halogenation: Add a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq) to the solution.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Step 3: Sonogashira Coupling to Introduce the Silylated Ethynyl Group

The Sonogashira reaction is a powerful cross-coupling method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Using a silyl-protected alkyne prevents self-coupling of the terminal alkyne.

Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-halo-1-methyl-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst and Reagents: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2-1.5 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalysts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain 1-methyl-5-((trimethylsilyl)ethynyl)-1H-1,2,4-triazole.[10]

Step 4: Desilylation to Yield the Terminal Alkyne

The final step is the removal of the trimethylsilyl protecting group to furnish the desired terminal alkyne.

Protocol:

  • Reaction Setup: Dissolve 1-methyl-5-((trimethylsilyl)ethynyl)-1H-1,2,4-triazole (1.0 eq) in a solvent such as methanol or THF.

  • Deprotection: Add a mild base like potassium carbonate (K₂CO₃, 1.5-2.0 eq) or a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.1 eq).

  • Reaction Progression: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the final product, 5-ethynyl-1-methyl-1H-1,2,4-triazole. Further purification can be achieved by column chromatography if necessary.

Application in Drug Discovery: A Building Block for Fragment-Based Approaches

5-Ethynyl-1-methyl-1H-1,2,4-triazole is an ideal building block for fragment-based drug discovery (FBDD). In FBDD, small, low-complexity molecules ("fragments") that bind weakly to a biological target are identified and then optimized into more potent lead compounds.[7]

Workflow for Fragment Linking using Click Chemistry

cluster_0 Fragment Screening cluster_1 Fragment Linking A Identify Fragment 1 (Azide-functionalized) D CuAAC Click Reaction A->D B Identify Fragment 2 (Binds in adjacent pocket) C 5-Ethynyl-1-methyl- 1H-1,2,4-triazole C->D E Linked High-Affinity Ligand D->E

Caption: FBDD workflow using 5-ethynyl-1-methyl-1H-1,2,4-triazole as a linker.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for using 5-ethynyl-1-methyl-1H-1,2,4-triazole to link to an azide-containing fragment or molecule.

Materials and Reagents:

  • 5-Ethynyl-1-methyl-1H-1,2,4-triazole (1.0 eq)

  • Azide-functionalized molecule (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent: A mixture of t-butanol and water (1:1) or other suitable solvents like THF or DMF.

Protocol:

  • Reaction Setup: In a vial, dissolve 5-ethynyl-1-methyl-1H-1,2,4-triazole and the azide-functionalized molecule in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate and sodium ascorbate.

  • Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Progression: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 1,2,3-triazole-linked product can be purified by column chromatography or recrystallization.

This protocol is based on standard CuAAC procedures and should be optimized for specific substrates.[6]

Conclusion and Future Perspectives

5-Ethynyl-1-methyl-1H-1,2,4-triazole stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward, albeit multi-step, synthesis provides access to a fragment that combines the favorable properties of the 1,2,4-triazole ring with the powerful synthetic utility of a terminal alkyne. The ability to employ this molecule in highly efficient "click" reactions facilitates the rapid exploration of chemical space and the construction of novel molecular architectures. As fragment-based drug discovery continues to mature and tackle increasingly challenging biological targets, the strategic application of well-designed building blocks like 5-ethynyl-1-methyl-1H-1,2,4-triazole will be paramount to the successful development of the next generation of therapeutics.

References

  • A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. (2010). Dalton Transactions. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents. (2003). PubMed. Retrieved from [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). ACS Publications. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). SciSpace. Retrieved from [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. Retrieved from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. Retrieved from [Link]

  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (n.d.). Google Patents.
  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved from [Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2023). MDPI. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). NTU Scholars. Retrieved from [Link]

  • Synthesis of Triazoles from Nonactivated Terminal Alkynes via the Three-Component Coupling Reaction Using a Pd(0)−Cu(I) Bimetallic Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and pharmacological activity of triazole derivatives inhibiting eosinophilia. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES. (n.d.). ResearchGate. Retrieved from [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? (2016). ResearchGate. Retrieved from [Link]

  • Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024). ACS Publications. Retrieved from [Link]

  • 1,2,4-Triazoles: Synthetic Approaches and Pharmacological Importance. (2026). ResearchGate. Retrieved from [Link]

  • Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). MDPI. Retrieved from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Eurasian Journal of Science and Engineering. Retrieved from [Link]

  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). (2007). DTIC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

low yield in 5-Ethynyl-1-methyl-1H-1,2,4-triazole click reaction

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals experiencing stalled reactions or poor yields in Copper-Cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals experiencing stalled reactions or poor yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

When working with 5-Ethynyl-1-methyl-1H-1,2,4-triazole , standard click chemistry protocols often fail. This guide is designed to move beyond basic troubleshooting by explaining the exact chemical causality behind these failures and providing a self-validating, field-proven protocol to rescue your yield.

Part 1: Mechanistic Insight & FAQs

The Causality of Low Yields: Substrate Auto-Chelation

The CuAAC reaction relies on the generation of an active Cu(I) catalyst, which must coordinate with the alkyne's π-bond to lower the pKa of the terminal proton, subsequently forming a critical copper acetylide intermediate 1.

However, 5-Ethynyl-1-methyl-1H-1,2,4-triazole presents a severe mechanistic conflict. The 1,2,4-triazole ring is an exceptional nitrogen-based ligand for transition metals. In fact, the most effective accelerating ligands for click chemistry (e.g., TBTA, THPTA) are themselves polytriazoles 2. When your alkyne substrate contains a triazole, it acts as a competitive chelator. Instead of entering the productive catalytic cycle, the Cu(I) catalyst becomes sequestered by the nitrogen atoms of the substrate, forming stable, non-productive coordination polymers that precipitate out of solution and halt the reaction 3.

Frequently Asked Questions

Q1: Why does my reaction mixture turn cloudy immediately after adding the alkyne? A1: This is the visual hallmark of catalyst sequestration. The triazole substrate is coordinating with the Cu(I) ions to form an insoluble copper-substrate complex. To prevent this, you must pre-complex the copper with a strongly binding, sterically bulky ligand (like THPTA) before introducing the alkyne 4.

Q2: Will simply increasing the copper concentration improve my yield? A2: Increasing copper loading (e.g., to 10 mol%) can partially overcome substrate sequestration, but without appropriate ligand protection, excess copper exacerbates oxidative homocoupling (Glaser coupling) of the alkyne 5. The mathematically sound approach is to drastically increase the Ligand-to-Copper ratio rather than just the absolute copper concentration 4.

Q3: Should I use organic or aqueous solvents for this specific alkyne? A3: Because triazole-copper complexes are prone to hydrophobic collapse, using a highly solvating, polar aprotic solvent is critical. Water alone will fail. A mixture containing at least 50% DMSO or DMF is required to disrupt non-productive coordination polymers and maintain solubility 4.

Part 2: Quantitative Data & Optimization

The following table summarizes the necessary deviations from standard CuAAC conditions required to force a successful reaction with 5-Ethynyl-1-methyl-1H-1,2,4-triazole.

Table 1: Optimization Matrix for Chelating Alkynes in CuAAC

ParameterStandard CuAACOptimized for Triazole-AlkyneMechanistic Rationale
CuSO₄ Loading 1 - 2 mol%5 - 10 mol%Compensates for the fraction of catalyst inevitably sequestered by the substrate's triazole ring.
Ligand Choice TBTATHPTA or BTTAAWater-soluble, highly stabilizing ligands prevent hydrophobic collapse and precipitation of the intermediate 4.
Ligand:Cu Ratio 1:1 or 2:15:1 to 10:1A high thermodynamic excess ensures the Cu(I) remains in a productive catalytic pocket rather than binding the substrate 4.
Sodium Ascorbate 10 mol%20 - 40 mol%Maintains a strongly reducing environment to counteract reactive oxygen species (ROS) generated by higher copper loadings 2.
Solvent System t-BuOH / H₂ODMSO / H₂O (≥50% DMSO)DMSO acts as a strongly solvating medium, keeping the reaction homogeneous and preventing aggregation 4.
Temperature 20°C (Room Temp)40°C - 60°CThermal energy provides the activation energy needed to break stable, off-target substrate-catalyst chelates 3.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The visual color changes at specific steps confirm that the catalyst is correctly complexed and reduced, preventing you from wasting time on a dead reaction.

Step 1: Reagent Preparation (Degassing is Critical)

  • Prepare a 100 mM stock of 5-Ethynyl-1-methyl-1H-1,2,4-triazole in anhydrous, degassed DMSO.

  • Prepare a 100 mM stock of your target azide in DMSO.

  • Prepare a 50 mM stock of CuSO₄·5H₂O in degassed ultra-pure water.

  • Prepare a 250 mM stock of THPTA in degassed water.

  • Prepare a fresh 500 mM stock of Sodium Ascorbate in degassed water. (Do not use ascorbate solutions older than 4 hours).

Step 2: Catalyst Pre-Complexation (The Validation Step)

  • In a clean microcentrifuge tube, combine 10 µL of the CuSO₄ stock (0.5 µmol) and 10 µL of the THPTA stock (2.5 µmol). This establishes the critical 5:1 Ligand:Cu ratio 4.

  • Vortex for 1 minute.

    • Self-Validation Check: The solution must turn a distinct, clear light blue. This confirms the formation of the Cu(II)-THPTA complex.

Step 3: Reaction Assembly

  • To a separate, argon-purged reaction vial, add the target azide (1.0 eq, 10 µmol) and 5-Ethynyl-1-methyl-1H-1,2,4-triazole (1.2 eq, 12 µmol).

  • Add DMSO and Water to achieve a final solvent ratio of 1:1 (total volume ~450 µL).

  • Transfer the pre-complexed CuSO₄/THPTA solution (20 µL) into the reaction vial.

  • Add 20 µL of the fresh Sodium Ascorbate stock (10 µmol) to initiate the reduction.

    • Self-Validation Check: The solution should immediately transition from light blue to colorless (or pale yellow), visually confirming the generation of the active Cu(I) species 2.

Step 4: Incubation and Workup

  • Purge the vial headspace with Argon or Nitrogen to prevent Cu(I) oxidation 5.

  • Incubate at 45°C for 4-12 hours with continuous, gentle agitation.

  • Monitor via LC-MS. Upon completion, quench the reaction with 1 mM EDTA to strip the copper from the product, followed by standard extraction or preparative HPLC.

Part 4: Pathway Visualization

The diagram below illustrates the competing mechanistic pathways when using a highly chelating alkyne, demonstrating why a high ligand excess is mathematically required to force the productive cycle.

CuAAC_Mechanism cluster_0 Pathway A: Auto-Chelation (Low Yield) cluster_1 Pathway B: Productive Cycle (High Yield) Substrate 5-Ethynyl-1-methyl- 1H-1,2,4-triazole Catalyst Active Cu(I) Catalyst Substrate->Catalyst Competes for Cu(I) Seq Substrate-Cu(I) Polymeric Complex Catalyst->Seq Low Ligand Ratio PiComplex Cu(I)-Alkyne π-Complex Catalyst->PiComplex High THPTA Excess (5:1 Ratio) Precip Catalyst Precipitation & Deactivation Seq->Precip Acetylide Copper Acetylide Intermediate PiComplex->Acetylide Product 1,2,3-Triazole Target Product Acetylide->Product

Pathway divergence in CuAAC: Auto-chelation by triazole substrate vs. productive catalytic cycle.

References

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - Current Protocols in Chemical Biology (Jena Bioscience). Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition (Mechanism) - Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization and Troubleshooting for 5-Ethynyl-1-methyl-1H-1,2,4-triazole

Welcome to the Technical Support Center for 5-Ethynyl-1-methyl-1H-1,2,4-triazole (CAS: 55847-46-6)[1]. This terminal alkyne is a highly versatile building block, functioning both as a synthetic target via cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Ethynyl-1-methyl-1H-1,2,4-triazole (CAS: 55847-46-6)[1]. This terminal alkyne is a highly versatile building block, functioning both as a synthetic target via cross-coupling and as a critical reagent in downstream bioconjugation and drug discovery applications.

This guide is designed for researchers and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting, and optimized parameters for both the synthesis of the ethynyl triazole and its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][3].

Part 1: Synthesis & Handling of the Ethynyl Triazole

The synthesis of 5-ethynyl-1-methyl-1H-1,2,4-triazole is typically achieved via a Sonogashira cross-coupling between 5-bromo-1-methyl-1H-1,2,4-triazole and trimethylsilylacetylene (TMS-acetylene), followed by a desilylation step[4].

SynthesisWorkflow A 5-Bromo-1-methyl-1H-1,2,4-triazole + TMS-Acetylene B Sonogashira Coupling PdCl2(PPh3)2, CuI, Et3N, 60°C A->B Inert Atmosphere C TMS-Protected Intermediate B->C 2-10 hrs D TMS Deprotection K2CO3, MeOH, RT C->D Isolation E 5-Ethynyl-1-methyl-1H-1,2,4-triazole (Target Compound) D->E 1-2 hrs

Workflow for the synthesis of 5-ethynyl-1-methyl-1H-1,2,4-triazole via Sonogashira coupling.

Standard Operating Procedure: Sonogashira Coupling & Deprotection

Causality & Self-Validation: Palladium activates the aryl halide via oxidative addition, while the copper co-catalyst forms a copper acetylide intermediate that facilitates transmetalation[4]. The reaction is self-validating via TLC: the highly polar starting triazole will shift to a significantly less polar, UV-active spot upon successful TMS-alkyne coupling.

  • Degassing: Suspend 5-bromo-1-methyl-1H-1,2,4-triazole (1.0 eq) in anhydrous Triethylamine (Et₃N) or a THF/Et₃N mixture. Sparge with Argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%). The solution will typically turn pale yellow/orange.

  • Coupling: Add TMS-acetylene (1.2 eq) dropwise. Heat the mixture to 60 °C under a strict inert atmosphere for 4–6 hours[4].

  • Workup: Filter through a Celite pad to remove copper salts, concentrate, and purify via silica gel chromatography.

  • Deprotection: Dissolve the TMS-protected intermediate in Methanol. Add K₂CO₃ (1.5 eq) and stir at room temperature for 2 hours. Extract with Dichloromethane (DCM) and concentrate to yield the terminal alkyne.

Synthesis FAQs & Troubleshooting

Q: Why am I observing a significant amount of alkyne homocoupling (Glaser coupling) during the Sonogashira step? A: Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes. Causality: Trace amounts of oxygen in your solvent oxidize the Cu(I) catalyst to Cu(II), which directly mediates the homocoupling of TMS-acetylene. Solution: Strictly degas all solvents using the freeze-pump-thaw method and maintain a rigorous argon atmosphere. You can also slowly syringe the TMS-acetylene into the reaction mixture over 1 hour to keep its local concentration low.

Q: The TMS deprotection step is degrading my triazole ring. What are the alternatives? A: While K₂CO₃/MeOH is standard, the 1,2,4-triazole ring can be sensitive to strongly basic conditions over prolonged periods. Solution: Switch to a fluoride-based deprotection method. Tetra-n-butylammonium fluoride (TBAF) (1.1 eq) in THF at 0 °C provides a milder, near-instantaneous cleavage of the Si-C bond without ring degradation.

Part 2: Downstream Application - CuAAC Click Chemistry

5-Ethynyl-1-methyl-1H-1,2,4-triazole is highly valued for its ability to participate in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles[2][3].

CuAACLogic Start CuAAC Reaction Initiation CheckCu Is Cu(I) oxidizing to Cu(II)? (Blue/Green Color) Start->CheckCu AddAscorbate Add Sodium Ascorbate Regenerates Cu(I) CheckCu->AddAscorbate Yes CheckRate Is reaction rate sluggish? CheckCu->CheckRate No AddAscorbate->CheckRate AddLigand Add TBTA/THPTA Ligand Stabilizes Cu(I) CheckRate->AddLigand Yes Success High Yield 1,4-Triazole CheckRate->Success No AddLigand->Success

Troubleshooting logic for CuAAC click chemistry involving ethynyl triazoles.

Standard Operating Procedure: CuAAC Bioconjugation

Causality & Self-Validation: The reaction utilizes a biphasic tert-butanol/water (t-BuOH/H₂O) system. This artificially increases the local concentration of the hydrophobic alkyne/azide and the hydrophilic copper catalyst at the micellar interface, accelerating the reaction[3]. The system is visually self-validating: active Cu(I) is pale/colorless, whereas inactive Cu(II) is blue/green[5].

  • Preparation: Suspend 5-ethynyl-1-methyl-1H-1,2,4-triazole (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O[3][5].

  • Reduction: In a separate vial, dissolve Sodium Ascorbate (0.2 eq) in a minimal amount of water and add it to the reaction.

  • Catalysis: Add CuSO₄·5H₂O (0.05 eq) dissolved in water[6].

  • Optional Stabilization: For complex or dilute substrates, add THPTA ligand (0.1 eq) to stabilize the Cu(I) oxidation state[2].

  • Monitoring: Stir at room temperature for 2–12 hours. Quench with saturated aqueous NH₄Cl[5].

CuAAC FAQs & Troubleshooting

Q: My click reaction is stalling at 50% conversion. How can I drive it to completion? A: Reaction stalling in CuAAC is predominantly caused by the oxidation of the active Cu(I) catalyst to inactive Cu(II)[5]. Causality: Dissolved oxygen in the solvent depletes the Cu(I) pool. Solution: Add a supplemental bolus of freshly prepared sodium ascorbate (0.1 eq) to regenerate Cu(I) in situ[5][6]. Additionally, incorporating a Cu(I)-stabilizing ligand like TBTA or THPTA prevents catalyst degradation and accelerates the cycloaddition by coordinating the copper center[2].

Q: Can I synthesize the 1,5-disubstituted triazole instead of the 1,4-isomer? A: Yes. The standard CuAAC strictly yields the 1,4-isomer. To achieve 1,5-regioselectivity, you must switch the catalytic mechanism to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Solution: Utilize [Cp*RuCl]₄ (2.5 mol%) in a non-protic solvent (e.g., DMF or toluene) at 80–110 °C[5].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/regioselectivity for ethynyl triazole cycloadditions.

ParameterCondition A (Standard CuAAC)Condition B (Optimized CuAAC)Condition C (RuAAC)
Catalyst CuSO₄·5H₂O (5 mol%)CuSO₄·5H₂O (1 mol%) + THPTA[Cp*RuCl]₄ (2.5 mol%)[5]
Reducing Agent Sodium Ascorbate (20 mol%)Sodium Ascorbate (10 mol%)None Required
Solvent t-BuOH / H₂O (1:1)[3]t-BuOH / H₂O (1:1)DMF or Toluene[5]
Temperature Room TemperatureRoom Temperature80 - 110 °C[5]
Regioselectivity 1,4-disubstituted (>99%)1,4-disubstituted (>99%)1,5-disubstituted (>95%)[5]
Typical Yield 65 - 75%85 - 95% 70 - 80%

References

  • Ethynyl-Capped Hyperbranched Conjugated Polytriazole: Click Polymerization, Clickable Modification, and Aggregation-Enhanced Emission Source: Macromolecules - ACS Publications URL:[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: Semantic Scholar URL:[Link]

  • Click Triazoles for Bioconjugation Source: PMC - National Institutes of Health URL:[Link]

  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders Source: PMC - National Institutes of Health URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 5-Ethynyl-1-methyl-1H-1,2,4-triazole in Aqueous Reactions

Introduction Welcome to the technical support guide for 5-Ethynyl-1-methyl-1H-1,2,4-triazole. This molecule is a valuable building block in chemical synthesis, particularly in the realm of bioconjugation and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 5-Ethynyl-1-methyl-1H-1,2,4-triazole. This molecule is a valuable building block in chemical synthesis, particularly in the realm of bioconjugation and materials science, due to its terminal alkyne group, which is a key participant in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1] While the 1,2,4-triazole core is known for its general aqueous solubility, the addition of the methyl and, more significantly, the ethynyl functional groups, introduces hydrophobicity that can critically limit its solubility in purely aqueous systems.[2][3]

This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with 5-Ethynyl-1-methyl-1H-1,2,4-triazole during their experiments. We will explore the underlying chemical principles governing its solubility and provide a series of troubleshooting steps and advanced protocols to ensure its successful application in aqueous media.

Frequently Asked Questions & Troubleshooting Guide
Q1: What are the key chemical properties of 5-Ethynyl-1-methyl-1H-1,2,4-triazole that affect its aqueous solubility?

Answer: Understanding the structure of 5-Ethynyl-1-methyl-1H-1,2,4-triazole is fundamental to addressing its solubility. The molecule's properties are a composite of its constituent parts:

  • The 1,2,4-Triazole Ring: The parent 1,2,4-triazole is an aromatic heterocycle containing three nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, contributing to the high water solubility of the unsubstituted ring.[4][5]

  • The 1-Methyl Group: The methyl group at the N1 position replaces the slightly acidic proton of the parent triazole (pKa ≈ 10.26), preventing deprotonation under basic conditions.[6][7] This substitution also adds a small degree of hydrophobicity.

  • The 5-Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is the primary contributor to the molecule's reduced aqueous solubility. This group is nonpolar and hydrophobic.

Basicity and pH-Dependence: The parent 1,2,4-triazole is a very weak base, with the pKa of its protonated form being approximately 2.2-2.5.[5][6] Alkylation at the N1 position results in a compound that remains a very weak base.[8] Consequently, significantly lowering the pH of the aqueous medium (to pH < 2.5) would be required to protonate the triazole ring and achieve a marginal increase in solubility via salt formation. For most applications, especially those involving sensitive biological molecules, this is not a practical strategy. Therefore, solubility enhancement efforts should focus on other methods.

Property1H-1,2,4-Triazole1-Methyl-1H-1,2,4-triazole5-Ethynyl-1-methyl-1H-1,2,4-triazole (Predicted)
Molecular Weight 69.07 g/mol 83.09 g/mol [9]107.11 g/mol
Aqueous Solubility Highly soluble[4][5]SolubleSparingly soluble
pKa (Protonated Form) ~2.2 - 2.5[5][6][7]~2.3 (estimated)[8]~2.0 (estimated)
Key Feature Polar, H-bond donor/acceptorPolar, H-bond acceptorIncreased hydrophobicity from ethynyl group
Q2: I'm observing precipitation when I dilute my DMSO stock of 5-Ethynyl-1-methyl-1H-1,2,4-triazole into my aqueous reaction buffer. What is happening and how can I fix it?

Answer: This is a classic case of "precipitation upon dilution," a common challenge when working with sparingly soluble compounds.[2] Your compound is soluble in the neat organic solvent (DMSO) but crashes out when the solution is diluted into an aqueous buffer where its concentration exceeds its solubility limit.

The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous environment.

G start Precipitation Observed During Aqueous Dilution q1 Is the final DMSO concentration >10%? start->q1 sol1 Reduce final DMSO/co-solvent concentration to <5-10%. This minimizes solvent effects on the reaction. q1->sol1 Yes q2 Is your final compound concentration too high? q1->q2 No sol1->q2 sol2 Lower the final concentration of the triazole. Run test dilutions to find the solubility limit. q2->sol2 Yes q3 Are you performing a single, large-volume dilution? q2->q3 No sol2->q3 sol3 Use Serial Dilution: Dilute stock into an intermediate solution with a higher co-solvent ratio before final dilution. q3->sol3 Yes end Solution Homogeneous q3->end No sol3->end

Caption: Troubleshooting workflow for precipitation issues.

Here are actionable solutions:

  • Use a Water-Miscible Co-solvent: The most direct approach is to include a co-solvent in your final aqueous reaction mixture. This increases the overall polarity of the solvent system, helping to keep your compound in solution. For many reactions like CuAAC, a certain percentage of organic solvent is well-tolerated and even beneficial.[10]

Co-solventTypical Final Conc. (%)Notes & Considerations
DMSO 1 - 10%Excellent solvating power. Can sometimes interfere with enzymatic assays at higher concentrations.[10]
tert-Butanol (t-BuOH) 5 - 20%Often used in a 1:1 to 4:1 ratio with water for CuAAC reactions.[11]
Acetonitrile (ACN) 5 - 20%Common solvent for click chemistry, less viscous than DMSO.[11]
N,N-Dimethylformamide (DMF) 5 - 20%Good alternative to DMSO, but has a higher boiling point, making removal more difficult.[11][12]
Tetrahydrofuran (THF) 5 - 20%Can be effective, especially for reactions involving less polar substrates.[13]
  • Optimize Final Concentration: Determine the approximate solubility limit of your triazole in the final reaction buffer (with co-solvent). Always aim to work at a concentration safely below this limit.

  • Employ Serial Dilution: Instead of a single large dilution (e.g., 1 µL of 100 mM stock into 999 µL buffer), perform a stepwise dilution.[2][12] For example, dilute the 100 mM DMSO stock to 10 mM in a 50:50 mixture of water:DMSO, then further dilute this intermediate stock into the final aqueous buffer. This gradual change in solvent polarity can prevent the compound from crashing out.

Q3: My aqueous reaction (e.g., CuAAC) is sluggish or failing. Could the solubility of 5-Ethynyl-1-methyl-1H-1,2,4-triazole be the issue?

Answer: Yes, absolutely. Poor solubility is a primary cause of low or no yield in many reactions.[1][10] If the compound is not fully dissolved, its effective concentration in the solution phase is much lower than what you calculated, leading to slow reaction kinetics.

Here is a systematic approach to diagnose and solve the problem:

  • Visual Inspection: First, check your reaction vial. Do you see any cloudiness, film, or precipitate? If so, solubility is the immediate problem.

  • Optimize the Solvent System: If the solution appears clear, you may still have micro-precipitates or the concentration might be right at the edge of solubility. Systematically increase the co-solvent percentage (refer to the table in Q2) in small increments (e.g., from 5% to 7.5% to 10% final volume) to see if the reaction yield improves.

  • Consider Reaction Temperature: Gently warming the reaction (e.g., to 30-40 °C) can increase the solubility of the triazole and accelerate the reaction rate.[1] However, be cautious if your experiment involves temperature-sensitive components like proteins or other biological molecules.

  • Check Buffer Compatibility: Ensure your buffer system is not interfering with the reaction. For CuAAC, avoid buffers with high concentrations of chelating agents or species that bind copper. Tris buffer, for example, can sometimes slow down CuAAC reactions.[10] Phosphate, acetate, or HEPES buffers are generally considered safe choices.[10]

This protocol helps you quickly determine an effective co-solvent system for your reaction.

  • Prepare Stock: Prepare a 10 mM stock solution of 5-Ethynyl-1-methyl-1H-1,2,4-triazole in 100% DMSO.

  • Set up Test Vials: In separate clear microcentrifuge tubes, prepare 200 µL of your aqueous reaction buffer containing different final percentages of a co-solvent (e.g., 0%, 2.5%, 5%, 10%, and 20% DMSO).

  • Add Triazole: Add 2 µL of the 10 mM stock solution to each tube to achieve a final concentration of 100 µM.

  • Vortex and Observe: Vortex each tube thoroughly for 30 seconds.

  • Inspect: Let the tubes stand for 15-20 minutes. Inspect them against a dark background for any signs of precipitation or cloudiness. The lowest co-solvent percentage that results in a perfectly clear solution is your starting point for reaction optimization.

Q4: Are there advanced formulation strategies to significantly enhance the aqueous solubility of this triazole?

Answer: Yes. When co-solvents are insufficient or undesirable (e.g., for in-vivo studies), advanced formulation techniques can be employed. The most common and effective method for a molecule like this is complexation with cyclodextrins.[2][12]

Mechanism: Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate "guest" molecules, like the hydrophobic ethynyl-phenyl portion of your triazole, forming a water-soluble inclusion complex.

G cluster_0 In Aqueous Solution cluster_1 Soluble Inclusion Complex Triazole Poorly Soluble 5-Ethynyl-1-methyl- 1H-1,2,4-triazole Complex Encapsulation (Guest-Host Complex) Triazole->Complex Complexation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Triazole_in Triazole

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

This protocol is a starting point and may require optimization for your specific cyclodextrin type (e.g., HP-β-CD) and concentration.

  • Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., 10-50 mM hydroxypropyl-β-cyclodextrin) in deionized water.

  • Add Triazole: Slowly add the solid 5-Ethynyl-1-methyl-1H-1,2,4-triazole to the stirring cyclodextrin solution. A typical starting molar ratio of triazole to cyclodextrin is 1:1 to 1:2.[2]

  • Equilibrate: Cover the container and stir the mixture at room temperature for 24-72 hours to allow the inclusion complex to form and reach equilibrium.[2][12]

  • Filter (Optional): If any un-complexed material remains, filter the solution through a 0.22 µm syringe filter.

  • Lyophilize (Optional): To obtain a solid, water-soluble powder, freeze the solution (e.g., at -80 °C) and lyophilize it until dry.[2] The resulting powder can be easily reconstituted in water.

  • Verify: Test the solubility of the resulting complex or lyophilized powder in your aqueous buffer to confirm the enhancement.

References
  • Jena Bioscience. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. Retrieved from [Link]

  • Gil, C., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Pharmaceuticals. Retrieved from [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Science of Synthesis, 13, 629-730. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2016). Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Organic Letters. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-1,2,4-Triazole,5-ethynyl-1-methyl-(9CI) — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • NextSDS. (n.d.). 5-ethynyl-1-methyl-1H-1,2,3-triazole — Chemical Substance Information. Retrieved from [Link]

  • Gil, C., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • ResearchGate. (2018). Best solvent for azide alkyne cycloaddition? Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-ethyl-1H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole, 1-methyl-. Retrieved from [Link]

  • OpenStax. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry: 22.3 Reactions of Alkenes and Alkynes. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Krissanaprasit, A., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. Retrieved from [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Methyl-1H-1,2,4-triazole (CAS 6086-21-1). Retrieved from [Link]

  • Li, C.-J. (2005). Organic Reactions in Aqueous Media with a Focus on Carbon−Carbon Bond Formations: A Decade Update. Chemical Reviews. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 1-methyl-1H-1,2,4-triazole. Retrieved from [Link]

  • Yüksek, H., & Beytur, M. (Eds.). (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-ethynyl-1-methyl-1h-1,2,3-triazole. Retrieved from [Link]

  • Sharma, D., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole, 3-chloro-5-methyl- (CAS 15285-15-1). Retrieved from [Link]

Sources

Optimization

stability issues of 5-Ethynyl-1-methyl-1H-1,2,4-triazole under acidic or basic conditions

Welcome to the Technical Support Center for 5-Ethynyl-1-methyl-1H-1,2,4-triazole . This guide is engineered for researchers and drug development professionals to troubleshoot stability issues, understand the mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Ethynyl-1-methyl-1H-1,2,4-triazole . This guide is engineered for researchers and drug development professionals to troubleshoot stability issues, understand the mechanistic causality of degradation, and implement self-validating handling protocols.

Knowledge Base: Reactivity Profile

5-Ethynyl-1-methyl-1H-1,2,4-triazole is a bifunctional building block. While the 1,2,4-triazole core is highly robust against thermal and chemical degradation, the terminal ethynyl (alkyne) group is the primary site of vulnerability. The electron-withdrawing nature of the triazole ring significantly polarizes the alkyne, lowering the pKa of the terminal proton (pKa ~20-22) and increasing its susceptibility to both electrophilic and nucleophilic attacks depending on the pH of the environment.

Quantitative Degradation Matrix

To facilitate rapid troubleshooting, the following table summarizes the expected quantitative mass shifts and degradation kinetics under various pH extremes.

pH ConditionReagent EnvironmentExpected Mass Shift (Δm/z)Primary DegradantEst. Degradation Rate (40°C)
Acidic (pH < 3)0.1 M HCl / 1% TFA+18 Da5-Acetyl-1-methyl-1H-1,2,4-triazoleModerate (~15% at 24h)
Neutral (pH 7)PBS BufferNoneNone (Stable)Negligible (<1% at 24h)
Basic (pH > 10)0.1 M NaOH + Ambient O₂+106 Da (Dimer - 2H)Conjugated Diyne (Glaser Dimer)High (>40% at 24h)

Frequently Asked Questions (FAQs)

Q1: During HPLC-MS analysis using 0.1% Formic Acid or TFA, I observe a new peak with an[M+H]⁺ mass shift of +18 Da. What is the mechanism behind this degradation? A1: The +18 Da mass shift corresponds to the addition of water (hydration). In the presence of aqueous acid, the electron-deficient alkyne undergoes electrophilic attack by a proton, followed by the addition of water via Markovnikov addition to form an enol intermediate[1]. Because the enol form is unstable, it rapidly tautomerizes to the more thermodynamically stable methyl ketone[1], yielding 5-acetyl-1-methyl-1H-1,2,4-triazole[2]. Causality-Driven Solution: Minimize the time your sample spends in highly acidic solutions. For LC-MS analysis, switch to a slightly acidic or neutral volatile buffer (e.g., 10 mM Ammonium Acetate, pH 5.5-7.0) to suppress the electrophilic protonation step.

Q2: After a base-mediated reaction (e.g., using K₂CO₃ or Et₃N), my yield drops, and LC-MS shows a high-molecular-weight impurity. What is occurring? A2: You are observing Glaser homocoupling. Basic conditions facilitate the heterolytic deprotonation of the terminal alkyne to form a highly reactive acetylide ion[3]. If there is any dissolved oxygen and trace transition metals (especially Copper from previous synthetic steps) in your reaction mixture, the acetylide ions will undergo oxidative dimerization to form a conjugated diyne[4]. Causality-Driven Solution: Rigorously degas your solvents to remove oxygen (the stoichiometric oxidant) and add a metal chelator (e.g., EDTA) to sequester trace copper catalysts.

Q3: What are the optimal storage conditions to ensure the long-term stability of this building block? A3: Terminal alkynes are prone to slow oxidative degradation and polymerization when exposed to air, light, and ambient temperatures[4]. Store the compound in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at -20°C.

Mechanistic Visualizations

Degradation A 5-Ethynyl-1-methyl- 1H-1,2,4-triazole B Acidic Media (H+, H2O) A->B C Basic Media (Base, O2, Metals) A->C D Hydration (+18 Da) B->D Markovnikov Addition F Acetylide Ion Formation C->F Deprotonation E 5-Acetyl-1-methyl- 1H-1,2,4-triazole D->E Tautomerization G Glaser Coupling (Diyne) F->G Oxidative Dimerization

Mechanistic degradation pathways of 5-ethynyl-1-methyl-1H-1,2,4-triazole in acidic and basic media.

Self-Validating Experimental Methodologies

Protocol 1: Forced Degradation Profiling (HPLC-UV/MS)

This protocol is designed to map the exact stability window of your specific batch of 5-Ethynyl-1-methyl-1H-1,2,4-triazole.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a stock concentration of 2 mg/mL. Causality: Acetonitrile ensures complete solvation without participating in hydration reactions (unlike methanol or ethanol).

  • Buffer Aliquoting: Prepare three 1 mL vials:

    • Vial A (Acidic): 500 µL Stock + 500 µL 0.2 M HCl.

    • Vial B (Neutral/Control): 500 µL Stock + 500 µL PBS (pH 7.4).

    • Vial C (Basic): 500 µL Stock + 500 µL 0.2 M NaOH.

  • Incubation: Seal the vials and incubate at 40°C. Causality: 40°C accelerates degradation kinetics sufficiently to observe changes within 24 hours without triggering unnatural thermal cleavage of the triazole ring.

  • Time-Course Quenching: At t=0, 4h, and 24h, extract 100 µL from each vial. Immediately neutralize the acidic aliquot with 100 µL of 0.1 M NaOH, and the basic aliquot with 100 µL of 0.1 M HCl. Causality: Neutralization instantly halts the degradation mechanism, locking the chemical profile for accurate downstream analysis.

  • Analysis: Inject 5 µL of the quenched samples into an LC-MS system using a neutral mobile phase (e.g., Water/MeCN with 10 mM Ammonium Acetate).

Self-Validation Check: The t=0 control (Vial B) must show >99% purity. If the t=0 sample already exhibits the +18 Da ketone peak, your dry powder stock has been compromised by ambient moisture and acidic impurities during prior storage.

Protocol S1 Prepare 2 mg/mL Acetonitrile Stock S2 Aliquot into Acidic, Neutral & Basic Buffers S1->S2 S3 Incubate at 40°C (Extract at 0, 4, 24h) S2->S3 S4 Quench Reactions (Strict Neutralization) S3->S4 S5 HPLC-UV/MS Analysis (Neutral pH) S4->S5 S6 Quantify Purity & Identify Mass Shifts S5->S6

Step-by-step workflow for forced degradation and stability profiling using HPLC-UV/MS.

Protocol 2: Base-Mediated Reaction Handling (Inert Workflow)

Use this protocol when utilizing the compound in basic synthetic steps (e.g., Sonogashira couplings or base-catalyzed alkylations) to prevent Glaser homocoupling.

Step-by-Step Methodology:

  • Solvent Degassing: Transfer your reaction solvent to a Schlenk flask. Sparge with high-purity Argon for a minimum of 30 minutes. Causality: Oxygen is the required stoichiometric oxidant for Glaser coupling; its removal completely arrests the dimerization pathway.

  • Scavenger Addition: Add 1-2 mol% of a copper chelator (e.g., 1,10-phenanthroline or EDTA) to the solvent if transition metal catalysis is not the intended reaction.

  • Reagent Addition: Add the 5-Ethynyl-1-methyl-1H-1,2,4-triazole and the base under a positive stream of Argon.

  • Reaction Execution: Seal the vessel and proceed with the reaction.

Self-Validation Check: Withdraw a 10 µL micro-aliquot 1 hour into the reaction and analyze via LC-MS. The absence of the [2M-2H] dimer peak validates that your inert atmosphere setup and degassing procedure were successful.

References

  • "Ethynyl Side Chain Hydration during Synthesis and Workup of “Clickable” Oligonucleotides" - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • "Alkyne Reactivity" - Michigan State University Chemistry. Available at:[Link]

  • "Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold" - Langmuir (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 5-Ethynyl-1-methyl-1H-1,2,4-triazole Synthesis

Welcome to the Technical Support Center for the synthesis of 5-Ethynyl-1-methyl-1H-1,2,4-triazole (CAS: 55847-46-6). As a highly versatile terminal alkyne, this compound is a critical building block in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Ethynyl-1-methyl-1H-1,2,4-triazole (CAS: 55847-46-6). As a highly versatile terminal alkyne, this compound is a critical building block in medicinal chemistry, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Synthesizing this heterocycle requires precise control over organolithium intermediates and palladium-catalyzed cross-coupling environments. This guide provides validated methodologies, mechanistic insights, and targeted troubleshooting to ensure high-yield, reproducible synthesis.

Synthetic Workflow Visualization

The most robust and scalable route to 5-ethynyl-1-methyl-1H-1,2,4-triazole involves a three-step sequence: Regioselective C5-lithiation/iodination, Sonogashira cross-coupling, and TMS-deprotection [1][2].

SynthesisWorkflow SM 1-Methyl-1H-1,2,4-triazole (Starting Material) Int1 5-Iodo-1-methyl- 1H-1,2,4-triazole (Intermediate 1) SM->Int1 1. n-BuLi, THF, -78°C 2. I2 in THF Int2 1-Methyl-5-((trimethylsilyl)ethynyl)- 1H-1,2,4-triazole (Intermediate 2) Int1->Int2 TMSA, Pd(PPh3)2Cl2 CuI, Et3N, 60°C Prod 5-Ethynyl-1-methyl- 1H-1,2,4-triazole (Final Product) Int2->Prod K2CO3, MeOH RT, 2h

Fig 1: Three-step synthetic workflow for 5-Ethynyl-1-methyl-1H-1,2,4-triazole.

Validated Step-by-Step Methodologies

Every protocol below is designed as a self-validating system. By monitoring the specific visual and analytical cues provided, you can confirm the success of each step before proceeding.

Step 1: Synthesis of 5-Iodo-1-methyl-1H-1,2,4-triazole

Mechanistic Rationale: The C5 proton of 1-methyl-1H-1,2,4-triazole is highly acidic due to the adjacent N1 and N4 atoms. Deprotonation with n-BuLi forms a stable C5-lithio species, which is subsequently trapped by electrophilic iodine[1].

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Add 1-methyl-1H-1,2,4-triazole (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-butyllithium (2.5 M in hexanes, 1.1 eq) over 15 minutes. Maintain the internal temperature below -70 °C. Stir for 60 minutes at -78 °C. (Self-Validation: The solution should turn slightly yellow but remain clear).

  • Iodination: Add a solution of iodine (I₂, 1.1 eq) in anhydrous THF dropwise. Stir for 30 minutes at -78 °C, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine (Self-Validation: The dark brown iodine color will immediately dissipate to a pale yellow/colorless solution). Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the product as an off-white solid.

Step 2: Sonogashira Cross-Coupling
  • Preparation: In a Schlenk flask, dissolve 5-iodo-1-methyl-1H-1,2,4-triazole (1.0 eq) in a 1:1 mixture of anhydrous THF and Triethylamine (Et₃N).

  • Degassing: Perform three freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Catalyst Addition: Under positive Argon flow, add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). Stir for 5 minutes, then add trimethylsilylacetylene (TMSA, 1.5 eq).

  • Reaction: Heat the sealed flask to 60 °C for 12 hours. (Self-Validation: A white precipitate of Et₃N·HI will form, indicating the progression of the cross-coupling cycle).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium/copper salts, and concentrate the filtrate. Purify via flash chromatography to isolate 1-methyl-5-((trimethylsilyl)ethynyl)-1H-1,2,4-triazole.

Step 3: TMS Deprotection
  • Reaction: Dissolve the TMS-protected intermediate (1.0 eq) in Methanol (0.1 M). Add anhydrous K₂CO₃ (1.2 eq). Stir at room temperature for 2 hours.

  • Monitoring: Monitor by TLC (UV active). The product will have a significantly lower Rf value than the TMS-protected starting material.

  • Workup: Concentrate the methanol under reduced pressure (Bath temp < 25 °C). Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na₂SO₄ and carefully concentrate to yield 5-ethynyl-1-methyl-1H-1,2,4-triazole.

Troubleshooting Guide & FAQs

Q: Why am I recovering unreacted 1-methyl-1H-1,2,4-triazole after the iodination step? A: This is almost always a kinetic issue related to the lithiation step. The C5-lithio intermediate is highly sensitive to moisture. If your THF is not strictly anhydrous (<50 ppm water), the intermediate will be protonated back to the starting material instantly. Additionally, n-BuLi degrades over time. Solution: Titrate your n-BuLi using diphenylacetic acid before use. Ensure the internal reaction temperature remains strictly below -70 °C during the addition to prevent the decomposition of the organolithium species [2].

Q: My Sonogashira coupling is yielding a black tar and a major byproduct with a mass of 194 m/z. How do I prevent this? A: The byproduct you are observing is 1,4-bis(trimethylsilyl)buta-1,3-diyne. This is the result of Glaser homocoupling of the TMS-acetylene. This side reaction is strictly driven by the presence of oxygen, which acts as an oxidant for the copper-catalyzed homocoupling. Solution: Standard nitrogen sparging is insufficient. You must transition to rigorous Schlenk techniques: perform a minimum of three freeze-pump-thaw cycles on your solvents and run the reaction under ultra-high purity Argon.

Q: The final deprotection step shows complete consumption of the starting material, but the isolated yield of the terminal alkyne is very low. Where is my product? A: 5-Ethynyl-1-methyl-1H-1,2,4-triazole is highly polar, possesses a low molecular weight, and is somewhat volatile. If you are using a standard rotary evaporator with a high-vacuum water bath set at 40 °C or higher, you are likely co-evaporating your product along with the solvent. Solution: Maintain the rotary evaporator bath temperature below 25 °C and avoid high vacuum (use a controlled diaphragm pump) during solvent removal. Furthermore, ensure your aqueous workup is strictly neutral; acidic conditions will protonate the triazole nitrogen, dragging your product into the discarded aqueous layer.

Q: Can I use TBAF instead of K₂CO₃ for the deprotection step? A: Yes, Tetra-n-butylammonium fluoride (TBAF) in THF is highly effective for desilylation. However, removing the resulting tetrabutylammonium salts during purification can be notoriously difficult due to the high polarity of the 5-ethynyl-1-methyl-1H-1,2,4-triazole product. K₂CO₃/MeOH is preferred because the inorganic salts are easily removed via a simple aqueous/organic phase partition.

Quantitative Reaction Parameters

Use the following table to benchmark your experimental parameters and expected outcomes against established standards.

Reaction StepKey Reagents & CatalystsTemp / TimeExpected YieldCritical Analytical Marker
1. C5-Iodination n-BuLi (1.1 eq), I₂ (1.1 eq), THF-78 °C to RT / 3h75 - 85%¹H NMR: Disappearance of the C5 proton (approx. 8.0 ppm).
2. Sonogashira Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), TMSA60 °C / 12h80 - 90%¹H NMR: Appearance of a sharp 9H singlet near 0.25 ppm (TMS group).
3. Deprotection K₂CO₃ (1.2 eq), MeOH25 °C / 2h85 - 95%¹H NMR: Appearance of terminal alkyne proton (approx. 3.5 ppm); Loss of TMS singlet.

References

  • Title: US Patent 8,273,782 B2 - Inhibitors of Akt activity (Details the precise lithiation and iodination protocol for 1-methyl-1H-1,2,4-triazole derivatives).
  • Title: US Patent Application 2022/0386607 A1 - Nicotinamide compound and herbicidal composition comprising compound (Validates low-temperature organolithium handling for 1,2,4-triazoles).
Optimization

preventing dimerization of 5-Ethynyl-1-methyl-1H-1,2,4-triazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges when working with terminal alkynes like 5-Ethynyl-1-methyl-1H-1,2,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges when working with terminal alkynes like 5-Ethynyl-1-methyl-1H-1,2,4-triazole : oxidative homocoupling, commonly known as Glaser coupling.

Because the 1-methyl-1H-1,2,4-triazole ring is highly electron-withdrawing, the terminal alkyne proton is unusually acidic. This accelerates the formation of the copper(I) acetylide intermediate, making the molecule highly susceptible to dimerization in the presence of trace oxygen and copper[1]. The protocols and troubleshooting steps below are engineered to provide a self-validating system, ensuring high-fidelity click chemistry and stable long-term storage.

Mechanistic Insight: The Competing Pathways

To effectively troubleshoot dimerization, we must first understand the causality of the reaction. During a standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Cu(I)-acetylide intermediate is intended to react with an azide. However, if Cu(II) and oxygen are present, a bimolecular oxidative coupling occurs instead. Two copper-acetylide units undergo an oxidative step that forces the alkynyl fragments together, yielding a 1,3-diyne dimer and depleting your active alkyne[2].

G Alkyne 5-Ethynyl-1-methyl- 1H-1,2,4-triazole CuAcetylide Cu(I)-Acetylide Intermediate Alkyne->CuAcetylide + Cu(I), Base Cu1 Cu(I) Catalyst Cu1->CuAcetylide CuAAC CuAAC (Desired) CuAcetylide->CuAAC Glaser Glaser Coupling (Side Reaction) CuAcetylide->Glaser Azide Organic Azide Azide->CuAAC Product 1,4-Disubstituted 1,2,3-Triazole CuAAC->Product O2 O2 / Cu(II) O2->Glaser Dimer 1,3-Diyne Dimer Glaser->Dimer

Reaction pathways: Desired CuAAC click reaction vs. oxidative Glaser homocoupling (dimerization).

Troubleshooting Guide & FAQs

Q1: Why is my 5-Ethynyl-1-methyl-1H-1,2,4-triazole forming dimers during CuAAC even when I use a reducing agent? A1: The most common cause is the rapid depletion of your reducing agent (typically sodium ascorbate) by dissolved oxygen. Ascorbate is meant to scavenge oxygen and reduce Cu(II) to Cu(I). However, in aerobic solutions, a Fenton-type reaction cycle promoted by free copper ions, ascorbate, and oxygen rapidly oxidizes the ascorbate to dehydroascorbate[3]. Once depleted, Cu(I) oxidizes to Cu(II), triggering the Glaser coupling mechanism[4]. Solution: You must degas your solvents prior to the reaction. Furthermore, utilizing a tetradentate ligand (such as THPTA) coordinatively saturates the Cu(I) center, which sterically hinders the formation of the binuclear copper intermediate required for Glaser coupling[4].

Q2: Can I use TCEP instead of Sodium Ascorbate to prevent oxidation? A2: While TCEP (Tris(2-carboxyethyl)phosphine) is a powerful reducing agent that effectively prevents Glaser coupling, it is generally contraindicated in CuAAC reactions. Phosphines can sequester copper and, critically, reduce the azide substrate to an amine via the Staudinger reaction, destroying your starting material[3]. Stick to sodium ascorbate, but increase its molar equivalent (5–10x relative to copper) and ensure strict anaerobic conditions.

Q3: How should I store 5-Ethynyl-1-methyl-1H-1,2,4-triazole to prevent spontaneous dimerization over time? A3: Even in the absence of a copper catalyst, highly activated terminal alkynes can slowly degrade or dimerize if exposed to light, oxygen, and trace basic impurities. Solution: Store the compound neat (in its solid form) at -20°C under an argon atmosphere. If it must be stored in solution, use anhydrous, degassed DMSO or DMF, and strictly avoid protic or basic solvents.

Workflow Start Dimerization Detected? CheckO2 Are strictly anaerobic conditions maintained? Start->CheckO2 FixO2 Degas solvents via Freeze-Pump-Thaw CheckO2->FixO2 No CheckRed Is Sodium Ascorbate concentration sufficient? CheckO2->CheckRed Yes FixO2->CheckRed FixRed Increase Ascorbate to 5-10x Cu(I) concentration CheckRed->FixRed No CheckLigand Using a tetradentate ligand (e.g., THPTA, BTTAA)? CheckRed->CheckLigand Yes FixRed->CheckLigand FixLigand Switch to THPTA to saturate Cu(I) coordination CheckLigand->FixLigand No Success Dimerization Prevented CheckLigand->Success Yes FixLigand->Success

Diagnostic workflow for troubleshooting terminal alkyne dimerization during CuAAC.

Quantitative Data: Impact of Reaction Conditions on Dimerization

Understanding the quantitative impact of your reagents is critical. The table below summarizes how ligand denticity and reducing agents influence the yield of the unwanted 1,3-diyne dimer during a standard CuAAC protocol[4].

Reaction EnvironmentLigand TypeReducing AgentEst. Dimerization Yield (%)
Aerobic (Open to air)NoneNone> 40%
Aerobic (Open to air)Linear Bidentate (e.g., PMDETA)None~ 20%
Aerobic (Open to air)Tetradentate (e.g., THPTA)None~ 10%
Anaerobic (Degassed)Tetradentate (e.g., THPTA)Sodium Ascorbate (10 eq)< 1%

Self-Validating Experimental Protocols

Protocol 1: Dimer-Free CuAAC Conjugation

This protocol is designed as a self-validating system. By incorporating visual checkpoints and strict stoichiometric ratios, you can confirm the integrity of the inert environment before adding your precious 5-Ethynyl-1-methyl-1H-1,2,4-triazole.

  • Solvent Preparation: Thoroughly degas the solvent mixture (typically 1:1 tBuOH:H2O or DMSO:H2O) using at least three cycles of the Freeze-Pump-Thaw method.

  • Catalyst Complexation: In a separate, argon-purged vial, mix CuSO4 (1 eq) and THPTA ligand (5 eq). Causality: The excess tetradentate ligand ensures complete coordination of the copper, preventing the formation of the binuclear copper species required for Glaser coupling[4].

  • Reduction & Validation: Add freshly prepared, degassed Sodium Ascorbate (10 eq) to the catalyst mixture.

    • Self-Validation Checkpoint: The solution should turn from blue (Cu2+) to completely colorless or pale yellow (Cu+). If a green or blue tint persists, oxygen is still present in your system. Do not proceed until the solution is colorless.

  • Substrate Addition: Add the azide substrate to the main reaction vessel, followed by the pre-formed Cu(I)/THPTA complex.

  • Alkyne Addition (Final Step): Add the 5-Ethynyl-1-methyl-1H-1,2,4-triazole last. Causality: Adding the highly reactive alkyne only after the Cu(I) is fully stabilized and the environment is confirmed anaerobic prevents premature copper-acetylide oxidation.

  • Incubation: Stir under a positive pressure of Argon at room temperature until completion.

Protocol 2: Anaerobic Storage and Handling
  • Lyophilization: If the 5-Ethynyl-1-methyl-1H-1,2,4-triazole is in solution, remove the solvent completely via lyophilization or rotary evaporation under high vacuum.

  • Inert Backfilling: Purge the storage vial with Argon or dry Nitrogen for 3 minutes.

  • Sealing: Seal the vial with a PTFE-lined cap and wrap the junction tightly with Parafilm.

  • Storage: Place the vial in a secondary desiccator box protected from light, and store at -20°C.

References

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Journal of the American Chemical Society[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Chemical Reviews[Link]

  • Glaser coupling – Knowledge and References Taylor & Francis[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biocompatibility of 5-Ethynyl-1-methyl-1H-1,2,4-triazole (5-EMT) Bioconjugates

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation, the quest for methodologies that are not only efficient and specific but also biocompatible is paramount. The emergence...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the quest for methodologies that are not only efficient and specific but also biocompatible is paramount. The emergence of "click chemistry" has revolutionized the field, offering a set of reactions that are rapid, high-yielding, and orthogonal to biological functionalities.[1] Within this class of reactions, the use of 5-Ethynyl-1-methyl-1H-1,2,4-triazole (5-EMT) as a reactive handle for bioconjugation has garnered interest. This guide provides an in-depth, objective comparison of the biocompatibility of 5-EMT bioconjugates with alternative conjugation strategies, supported by experimental data and detailed protocols. As a senior application scientist, this document is intended to equip you with the critical insights needed to make informed decisions in your research and development endeavors.

The Rise of 5-EMT in Bioconjugation: A "Click" Chemistry Perspective

5-Ethynyl-1-methyl-1H-1,2,4-triazole (5-EMT) is a terminal alkyne-containing heterocyclic compound that participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the 5-EMT-modified biomolecule and an azide-functionalized partner.[2] The resulting 1,4-disubstituted triazole is not merely a linker but can also interact with biological targets.[3]

The primary appeal of using click chemistry, and by extension 5-EMT, in bioconjugation lies in its bioorthogonality. These reactions proceed under mild, often aqueous conditions, preserving the integrity of sensitive biomolecules.[1] However, the biocompatibility of the final bioconjugate is a multifaceted issue that extends beyond the reaction conditions. It encompasses the intrinsic toxicity of the linker and its metabolites, as well as any potential immunogenic response.

Comparative Analysis of Bioconjugation Chemistries

The choice of a bioconjugation strategy is a critical decision that influences the stability, homogeneity, and, most importantly, the biocompatibility of the final product. Here, we compare 5-EMT bioconjugation (as a representative of click chemistry) with two other widely used methods: N-hydroxysuccinimide (NHS) ester chemistry and maleimide-thiol chemistry.

Feature5-EMT (Click Chemistry)NHS Ester ChemistryMaleimide-Thiol Chemistry
Target Residue Azide-modified biomoleculePrimary amines (Lysine, N-terminus)Thiols (Cysteine)
Reaction Specificity High (Bioorthogonal)[4]Moderate (Multiple lysines can react)High (Cysteine is less abundant)
Reaction Conditions Mild, aqueous (pH 6-8)Mild, aqueous (pH 7-9)Mild, aqueous (pH 6.5-7.5)
Linkage Stability High (Stable triazole ring)[4]High (Stable amide bond)Variable (Thioether bond can undergo retro-Michael addition)
Potential for Side Reactions Minimal[4]Hydrolysis of NHS esterReaction with other thiols (e.g., glutathione)
Biocompatibility of Reagents Copper catalyst can be cytotoxic (mitigation strategies exist)[5]Generally well-toleratedGenerally well-tolerated

Causality Behind Experimental Choices: The move towards site-specific and bioorthogonal chemistries like click chemistry is driven by the limitations of traditional methods. While NHS esters are readily available and effective, the lack of control over the conjugation site can lead to heterogeneous products with compromised biological activity.[6] Maleimide chemistry offers greater specificity for cysteines, but the potential for the resulting thioether bond to break in the presence of other thiols in a biological environment is a significant drawback for applications requiring long-term stability.

In-Depth Look at Biocompatibility: Cytotoxicity and Immunogenicity

A truly biocompatible bioconjugate should exhibit minimal cytotoxicity and not elicit an adverse immune response.

Cytotoxicity Profile

The cytotoxicity of a bioconjugate can stem from the biomolecule itself, the payload it carries (in the case of antibody-drug conjugates), the linker, or residual reagents from the conjugation reaction.

The 1,2,4-Triazole Core: The 1,2,4-triazole scaffold, which forms the basis of 5-EMT, is found in numerous pharmacologically active compounds.[7] While some 1,2,4-triazole derivatives have shown low toxicity,[7] others have exhibited cytotoxic effects.[8] For instance, some novel 1,2,4-triazole derivatives have demonstrated significant in vitro cytotoxicity against cancer cell lines.[9][10] One study on novel 1,2,4-triazole derivatives showed them to be safe at concentrations up to 300 mg/kg in acute toxicity studies.[7] Another study on a different 1,2,4-triazole derivative reported an absence of toxic effects after subcutaneous injection in guinea pigs at doses of 20 and 40 mg/kg.[11]

Copper-Free vs. Copper-Catalyzed Click Chemistry: A significant consideration for the biocompatibility of click chemistry is the use of a copper(I) catalyst in the conventional CuAAC reaction. Copper ions can be toxic to cells, primarily through the generation of reactive oxygen species (ROS).[5] This has led to the development of copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a cytotoxic metal catalyst and is thus more suitable for applications in living systems.[1][12][13] When using CuAAC for live-cell applications, strategies to mitigate copper toxicity include the use of copper-chelating ligands and minimizing the reaction time.[5]

Comparative Cytotoxicity Data (Illustrative):

Compound TypeCell LineIC50 (µM)Reference
Novel 1,2,4-triazole derivativeThymocytes0.46[8]
Novel 1,2,4-triazole derivativeLymphocytes0.012[8]
bis-Triazole derivativeEAC cells0.55[14]
1,2,4-Triazole derivativeMCF-738[10]
1,2,4-Triazole derivativeHCT-11619.2[10]

Note: This data is for illustrative purposes only and does not represent the cytotoxicity of 5-EMT bioconjugates. Direct experimental evaluation is necessary.

Immunogenicity Assessment

The introduction of a foreign molecule, including a bioconjugate, into a biological system can trigger an immune response, leading to the formation of anti-drug antibodies (ADAs).[15] For bioconjugates, immunogenicity can be directed against the protein, the linker, the payload, or neo-epitopes formed at the conjugation site.[16]

The triazole linker itself is a small molecule and is generally considered to be a hapten, meaning it is unlikely to be immunogenic on its own. However, when conjugated to a larger carrier molecule like a protein, it has the potential to elicit an immune response.[16] Clinical data on the immunogenicity of antibody-drug conjugates (ADCs), many of which employ advanced bioconjugation techniques, have shown varying rates of ADA formation.[15][17] The impact of ADAs can range from no clinical effect to altered pharmacokinetics, reduced efficacy, and in some cases, adverse events.[15]

Strategies for Assessing Immunogenicity: A tiered approach is typically used to evaluate the immunogenicity of biotherapeutics.[18]

Immunogenicity_Assessment Screening Screening Assay (e.g., ELISA) Confirmatory Confirmatory Assay Screening->Confirmatory Positive Samples Characterization Characterization (e.g., Isotyping, Titer) Confirmatory->Characterization Confirmed Positive Neutralizing Neutralizing Antibody (NAb) Assay Characterization->Neutralizing Risk Assessment

Caption: A tiered approach for immunogenicity assessment.

Experimental Protocols for Biocompatibility Assessment

To ensure the scientific integrity of biocompatibility data, standardized and well-validated assays are essential. Below are detailed, step-by-step methodologies for key in vitro cytotoxicity assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the bioconjugate and appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

MTT_Assay_Workflow Start Seed Cells Treatment Treat with Bioconjugate Start->Treatment Incubation Incubate Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Analyze Data Read->Analyze

Caption: Workflow of the MTT assay for cell viability.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a detergent (maximum release).

Conclusion and Future Perspectives

The use of 5-Ethynyl-1-methyl-1H-1,2,4-triazole in bioconjugation, as a part of the broader click chemistry toolkit, offers significant advantages in terms of reaction efficiency and specificity. The resulting triazole linkage is highly stable, which is a desirable feature for many bioconjugate applications. While the general biocompatibility of click chemistry, particularly the copper-free variants, is well-established, a thorough assessment of the biocompatibility of any specific bioconjugate is crucial.

The existing literature suggests that the 1,2,4-triazole core, while present in many safe and effective drugs, can also be associated with cytotoxicity in some derivatives. Therefore, a case-by-case evaluation of 5-EMT bioconjugates is essential. The potential for immunogenicity, while likely low for the triazole linker itself, should also be considered, especially for therapeutic applications.

Future research should focus on generating specific biocompatibility data for bioconjugates synthesized using 5-EMT. This includes comprehensive in vitro cytotoxicity studies across various cell lines and in vivo toxicity and immunogenicity assessments. Such data will be invaluable for the continued development and safe application of this promising bioconjugation chemistry in the fields of drug delivery, diagnostics, and beyond.

References

  • Bridging Chemistry and Informatics: The Role of Click Chemistry in Managing Complex Bioconjugates | Zifo. (2026, January 13). Retrieved from [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047.
  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
  • Synthesis, Pharmacological and Toxicological Screening of Penicillin–Triazole Conjugates (PNTCs). (2019). ACS Omega, 4(10), 14357-14365.
  • Synthesis and Hemolytic Activity of Bile Acid-Indole Bioconjugates Linked by Triazole. (2023). The Journal of Organic Chemistry, 88(24), 17565-17576.
  • Synthesis and Hemolytic Activity of Bile Acid-Indole Bioconjugates Linked by Triazole. (2023). The Journal of Organic Chemistry, 88(24), 17565-17576.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(1), 25-33.
  • Technical Support Center: Strategies to Reduce Copper Toxicity in Live-Cell Click Chemistry. (2025). BenchChem.
  • A Comparative Guide to Bioconjugation: Alternatives to m-PEG5-NHS Ester. (2025). BenchChem.
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  • Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. (2024). Regulatory Mechanisms in Biosystems, 15(1), 123-127.
  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (2022). Molecules, 27(15), 4995.
  • Insights on the immunogenicity of antibody-drug conjugates. (2015). Bioanalysis, 7(10), 1215-1220.
  • Development of the 1,2,4-triazole-based anticonvulsant drug candidates acting on the voltage-gated sodium channels. Insights from in-vivo, in-vitro, and in-silico studies. (2019). European Journal of Pharmaceutical Sciences, 128, 174-185.
  • Assembly of a biocompatible triazole-linked gene by one-pot click-DNA ligation. (2017).
  • Synthesis and biological evaluation of 1,2,3-triazole linked aminocombretastatin conjugates as mitochondrial mediated apoptosis inducers. (2014). European Journal of Medicinal Chemistry, 85, 493-504.
  • Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality. (2014). The AAPS Journal, 16(4), 678-691.
  • Assessment of two 1,2,3 triazole-related compound derivatives as having antiangiogenic property using cultured aorta ring and chorioallantonic membrane assay. (2025).
  • Synthesis, characterisation of new derivatives with mono ring system of 1,2,4-triazole scaffold and their anticancer activities. (2020). Journal of the Serbian Chemical Society, 85(1), 25-38.
  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1145-1151.
  • Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. (2025).
  • Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. (2022). RSC Medicinal Chemistry, 13(10), 1234-1246.
  • Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review. (2023). European Journal of Medicinal Chemistry, 251, 115254.
  • Immunogenicity of antibody-drug conjugates: observations across 8 molecules in 11 clinical trials. (2019). MAbs, 11(7), 1233-1241.
  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. (2022). RSC Advances, 12(45), 29283-29297.
  • Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. (2009). European Journal of Medicinal Chemistry, 44(1), 63-69.
  • Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. (2016).
  • Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency. (2019). Molecular Pharmaceutics, 16(5), 2064-2072.
  • Investigation of triazole-linked indole and oxindole glycoconjugates as potential anticancer agents: novel Akt/PKB signaling pathway inhibitors. (2020). RSC Advances, 10(1), 1-18.
  • Application of metal-free triazole formation in the synthesis of cyclic RGD-DTPA conjugates. (2008). ChemBioChem, 9(11), 1805-1815.
  • Diverse Roles of Antibodies in Antibody–Drug Conjugates. (2025). International Journal of Molecular Sciences, 26(3), 1321.
  • Comparative Analysis of Nanoparticle-Antibody Conjugations: Carbodiimide Versus Click Chemistry. (2012).
  • Immunogenicity assays for antibody-drug conjugates: Case study with ado-trastuzumab emtansine. (2014). Bioanalysis, 6(9), 1195-1206.
  • Metal-free triazole formation as a tool for bioconjugation. (2007). ChemBioChem, 8(13), 1504-1508.
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Comparative

The Strategic Advantage of 5-Ethynyl-1-methyl-1H-1,2,4-triazole Derivatives in Drug Discovery: A Comparative Guide

As drug discovery shifts toward highly functionalized, multi-target pharmacophores, the limitations of classical heterocyclic scaffolds become apparent. While standard 1,2,4-triazoles (e.g., fluconazole, letrozole, ribav...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly functionalized, multi-target pharmacophores, the limitations of classical heterocyclic scaffolds become apparent. While standard 1,2,4-triazoles (e.g., fluconazole, letrozole, ribavirin) have historically dominated antifungal, anticancer, and antiviral pipelines, they often lack the structural handles necessary for late-stage functionalization.

Enter 5-Ethynyl-1-methyl-1H-1,2,4-triazole (CAS 55847-46-6) [1]. This specialized building block combines the metabolic stability and hydrogen-bonding capacity of the 1,2,4-triazole core with a terminal ethynyl group. This terminal alkyne acts as a versatile chemical anchor, allowing researchers to generate "clickable" bis-triazoles or alkynyl-extended derivatives that exhibit superior biological activity and reduced off-target toxicity compared to their classical counterparts[2][3].

This guide objectively compares the biological performance of 5-ethynyl-1-methyl-1H-1,2,4-triazole derivatives against standard triazoles and provides a field-proven experimental framework for their synthesis and validation.

Structural & Mechanistic Comparison: Why the Ethynyl Group Matters

Classical 1,2,4-triazole drugs typically rely on the triazole ring to coordinate directly with a metal center in the target enzyme (e.g., the N4 atom coordinating with the heme iron in fungal CYP51). However, modifying the core structure of these classical drugs to improve affinity often disrupts this critical coordination.

The 5-ethynyl-1-methyl-1H-1,2,4-triazole scaffold solves this by utilizing the ethynyl group as a distal extension point.

  • Via CuAAC (Click Chemistry): The terminal alkyne reacts with azides to form a 1,2,3-triazole linkage. This creates a "bis-triazole" (1,2,4-triazole linked to a 1,2,3-triazole) that can simultaneously bind the primary active site and an adjacent hydrophobic pocket[4][5].

  • Via Sonogashira Coupling: The ethynyl group can be cross-coupled with aryl halides to create rigid, linear pharmacophores that act as highly selective receptor agonists[2][6].

G A 5-Ethynyl-1-methyl- 1H-1,2,4-triazole B CuAAC (Click Chemistry) with Azides A->B Cu(I), Ascorbate C Sonogashira Coupling with Aryl Halides A->C Pd(0), CuI D Bis-Triazole Hybrids (Antiviral/Antifungal) B->D E Alkynyl-Extended Triazoles (Receptor Agonists) C->E

Fig 1: Divergent synthetic workflows for 5-ethynyl-1-methyl-1H-1,2,4-triazole functionalization.

Comparative Biological Activity

Experimental data consistently demonstrates that derivatives synthesized from ethynyl-triazole scaffolds outperform or offer distinct safety advantages over classical triazole compounds. By acting as "diazo surrogates" or modular linkers, these derivatives enhance target specificity[3][7].

Quantitative Performance Summary
Compound Class / ScaffoldPrimary Biological TargetActivity / AffinityComparison vs. Standard Alternatives
Classical Triazole (Ribavirin) Viral IMPDH / RNA PolymeraseModerate (Broad-spectrum)Standard baseline; limited by high cytotoxicity and anemia risks[4].
Alkynyl Triazole Ribonucleosides Hepatitis C Virus (HCV)High InhibitionDemonstrated superior anti-HCV potential compared to Ribavirin[4].
2-Alkynyl Triazole Adenine Derivatives A3 Adenosine Receptor Ki​ = 9.6 nMHighly selective agonist; distal triazole preserves receptor recognition[2].
Ethynyl-Triazole Oxazolidinones Bacterial RibosomesRetained Antibacterial MICSignificantly reduced off-target Monoamine Oxidase A (MAO-A) inhibition[3].
5-(1-Methyl-1H-1,2,4-triazol-3-yl)indoles Tubulin / CDK4/6 IC50​ = 49 nM (CDK4/6)Enhanced dual-inhibition profile compared to isolated indole scaffolds[8].

Experimental Protocol: Synthesis and Validation of Bis-Triazole Derivatives

To harness the biological potential of 5-ethynyl-1-methyl-1H-1,2,4-triazole, researchers frequently employ the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The following protocol outlines the synthesis of a bis-triazole hybrid, emphasizing the causality behind reagent selection to ensure a self-validating workflow.

Materials Required
  • Alkyne: 5-Ethynyl-1-methyl-1H-1,2,4-triazole (1.0 eq)

  • Azide: Target functionalized azide (e.g., azidothymidine or an aryl azide) (1.1 eq)

  • Catalyst: CuSO4​⋅5H2​O (0.05 eq)

  • Reducing Agent: Sodium ascorbate (0.1 eq)

  • Solvent: t -BuOH / H2​O (1:1, v/v)

Step-by-Step Methodology
  • Solvent and Scaffold Preparation: Dissolve 5-ethynyl-1-methyl-1H-1,2,4-triazole and the target azide in the t -BuOH/ H2​O mixture.

    • Causality: The biphasic-like nature of t -BuOH/ H2​O ensures the solubility of both the organic triazole scaffold and the inorganic copper salts, preventing localized precipitation that stalls the reaction.

  • In Situ Catalyst Generation: Add CuSO4​⋅5H2​O followed immediately by sodium ascorbate.

    • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. Generating Cu(I) directly in the reaction mixture prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), which would otherwise consume the 5-ethynyl-1-methyl-1H-1,2,4-triazole scaffold[9][10].

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 6–12 hours. Monitor the reaction via LC-MS.

    • Validation Check: The disappearance of the terminal alkyne peak (expected m/z≈108 for the protonated scaffold) and the emergence of the mass corresponding to the bis-triazole adduct confirms successful cycloaddition.

  • Quenching and Copper Removal (Critical for Biological Assays): Dilute the mixture with water and wash with a 0.1 M EDTA solution before extracting with ethyl acetate.

    • Causality: Residual copper is highly toxic to cell cultures and can produce false positives in downstream biological assays (e.g., cytotoxicity or enzyme inhibition). EDTA chelates residual copper, ensuring the observed biological activity is solely attributable to the synthesized derivative.

Mechanistic Pathway: Dual-Pharmacophore Target Inhibition

The primary advantage of derivatives built from 5-ethynyl-1-methyl-1H-1,2,4-triazole is their ability to engage targets through a dual-pharmacophore mechanism. The diagram below illustrates how the resulting bis-triazole structure interacts with a target enzyme (such as a viral polymerase or fungal CYP51).

Pathway Drug Bis-Triazole Derivative Target Target Enzyme (e.g., CYP51 / Polymerase) Drug->Target Binds Heme Coordination via 1,2,4-Triazole Core Target->Heme Primary Interaction Pocket Hydrophobic Binding via 1,2,3-Triazole Linker Target->Pocket Secondary Interaction Result High-Affinity Inhibition of Pathogen Heme->Result Pocket->Result

Fig 2: Dual-pharmacophore binding mechanism of bis-triazole derivatives.

By utilizing the ethynyl group to build outward, researchers preserve the essential coordination chemistry of the 1-methyl-1H-1,2,4-triazole core while optimizing the molecule's overall pharmacokinetic profile and binding affinity.

References
  • Sigma-Aldrich. "5-ethynyl-1-methyl-1H-1,2,4-triazole". sigmaaldrich.com.
  • Aaronchem. "All Products Page 35382". aaronchem.com.
  • EvitaChem. "5-(1-Methyl-1H-1,2,4-triazol-3-yl)indole". evitachem.com.
  • NIH PMC.
  • NIH PMC. "2-Dialkynyl Derivatives of (N)-Methanocarba Nucleosides: “Clickable” A3 Adenosine Receptor-Selective Agonists". nih.gov.
  • University of Kerbala.
  • Academia.edu.
  • ACS Publications.
  • ACS Publications. "Regioselective Trapping of Terminal Di-, Tri-, and Tetraynes with Benzyl Azide". acs.org.
  • Academia.edu. "1-Iodobuta-1,3-diynes in Copper-Catalyzed Azide–Alkyne Cycloaddition: A One-Step Route to 4-Ethynyl-5-iodo-1,2,3-triazoles". academia.edu.
  • B-Institute. "Cu-Catalyzed Azide−Alkyne Cycloaddition". binstitute.org.

Sources

Validation

The Search for 5-Ethynyl-1-methyl-1H-1,2,4-triazole in Research: A Guide to a Molecule of Untapped Potential

An extensive review of scientific literature and chemical databases reveals a notable absence of published research on the specific applications and comparative performance of 5-Ethynyl-1-methyl-1H-1,2,4-triazole. While...

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Author: BenchChem Technical Support Team. Date: April 2026

An extensive review of scientific literature and chemical databases reveals a notable absence of published research on the specific applications and comparative performance of 5-Ethynyl-1-methyl-1H-1,2,4-triazole. While the broader family of 1,2,4-triazoles is a cornerstone of modern medicinal chemistry and drug discovery, this particular ethynyl-substituted derivative appears to be a molecule with limited documented exploration in academic or industrial research.

This guide, therefore, pivots from a direct comparison to an analysis of the existing landscape of related triazole chemistry, highlighting the potential applications of 5-Ethynyl-1-methyl-1H-1,2,4-triazole based on the well-established utility of its structural cousins. We will explore the foundational principles of triazole chemistry, the significance of the ethynyl functional group, and the potential research avenues this specific molecule could unlock.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its unique combination of physicochemical properties.[1][2][3][4][5] Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide or ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[3]

Derivatives of 1,2,4-triazole have been successfully developed into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including:

  • Antifungal Agents: Perhaps the most well-known application, with drugs like fluconazole and itraconazole targeting fungal enzymes.[3][6]

  • Anticancer Agents: Various 1,2,4-triazole derivatives have shown promise as anticancer agents, with some acting as inhibitors of key enzymes in cancer progression.[7][8][9][10]

  • Antiviral and Antibacterial Agents: The triazole nucleus is a component of several antiviral and antibacterial drugs.[1][3][6]

  • Other Therapeutic Areas: The versatility of the 1,2,4-triazole scaffold has led to its investigation in numerous other therapeutic areas, including as anti-inflammatory, anticonvulsant, and analgesic agents.[1][2][3][6][11]

The Significance of the Ethynyl Group: A Gateway to "Click" Chemistry and Bioorthogonal Labeling

The presence of a terminal ethynyl (-C≡CH) group on the 1-methyl-1H-1,2,4-triazole core is of particular significance. This functional group is a key player in one of the most powerful and versatile reactions in modern chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."[12][13]

Experimental Workflow: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This bioorthogonal reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between an alkyne-containing molecule (like 5-Ethynyl-1-methyl-1H-1,2,4-triazole) and an azide-containing molecule.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Ethynyl_Triazole 5-Ethynyl-1-methyl-1H-1,2,4-triazole Reaction_Vessel Reaction (Aqueous Buffer, RT) Ethynyl_Triazole->Reaction_Vessel Azide_Molecule Azide-tagged Biomolecule (e.g., protein, DNA) Azide_Molecule->Reaction_Vessel Copper_Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Copper_Catalyst->Reaction_Vessel Triazole_Conjugate Stable Triazole-linked Bioconjugate Reaction_Vessel->Triazole_Conjugate caption Figure 1. General workflow of a CuAAC reaction.

Caption: Figure 1. General workflow of a CuAAC reaction.

The high efficiency, selectivity, and biocompatibility of the CuAAC reaction have made it an invaluable tool for:

  • Bioconjugation: Attaching probes, tags, or other molecules to biomolecules like proteins, nucleic acids, and carbohydrates.

  • Drug Discovery: Synthesizing libraries of compounds for high-throughput screening.

  • Materials Science: Creating novel polymers and functional materials.

Potential Research Applications of 5-Ethynyl-1-methyl-1H-1,2,4-triazole

Given the properties of its constituent parts, 5-Ethynyl-1-methyl-1H-1,2,4-triazole could be a valuable tool in several research areas:

  • Development of Novel Therapeutic Agents: The 1,2,4-triazole core could be a starting point for the design of new inhibitors for various biological targets. The ethynyl group would allow for the facile "clicking" on of different molecular fragments to rapidly generate a library of diverse compounds for screening.

  • Chemical Biology and Bioorthogonal Labeling: This molecule could be used as a reporter or a handle for labeling biomolecules in living systems. After incorporation into a biological system, the ethynyl group would be available for reaction with an azide-functionalized probe (e.g., a fluorescent dye or a biotin tag), allowing for visualization or purification of the target molecule.

  • Fragment-Based Drug Discovery (FBDD): The relatively small size of 5-Ethynyl-1-methyl-1H-1,2,4-triazole makes it a potential fragment for FBDD campaigns. If the triazole core is found to bind weakly to a protein target, the ethynyl group provides a convenient point for growing the fragment into a more potent lead compound.

Comparison with Potential Alternatives

While no direct experimental comparisons exist for 5-Ethynyl-1-methyl-1H-1,2,4-triazole, a comparison can be drawn with other commonly used terminal alkynes in click chemistry based on their structural features.

AlkynePotential AdvantagesPotential Disadvantages
5-Ethynyl-1-methyl-1H-1,2,4-triazole - Potential for inherent biological activity due to the triazole core. - Good water solubility and hydrogen bonding capacity.- Synthetic accessibility may be a limitation. - Potential for off-target effects if the triazole core has unintended biological activity.
Simple Alkynes (e.g., Phenylacetylene) - Readily available and inexpensive. - Chemically simple and predictable reactivity.- Lack of inherent biological activity or specific targeting capabilities. - May have poor aqueous solubility.
Biotin-Alkyne - Allows for direct labeling and purification via streptavidin binding.- The large biotin tag can sometimes interfere with biological interactions.
Fluorescent Alkynes - Enables direct visualization of labeled molecules.- The fluorophore can be bulky and may alter the properties of the labeled molecule.

Future Directions and a Call for Research

The lack of published data on 5-Ethynyl-1-methyl-1H-1,2,4-triazole presents a clear opportunity for the scientific community. The synthesis and characterization of this molecule, followed by an exploration of its reactivity and biological activity, could yield valuable new tools for chemical biology and drug discovery.

Proposed Experimental Protocol: Synthesis of 5-Ethynyl-1-methyl-1H-1,2,4-triazole

While a specific, validated protocol for this exact molecule is not available in the reviewed literature, a general synthetic approach can be proposed based on established methods for the synthesis of substituted 1,2,4-triazoles and the introduction of ethynyl groups. A plausible route could involve the synthesis of a 5-halo-1-methyl-1H-1,2,4-triazole intermediate followed by a Sonogashira coupling with a protected acetylene source, and subsequent deprotection.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_coupling Key Reaction cluster_product Final Product Start 1-Methyl-1H-1,2,4-triazole Halogenation Halogenation Start->Halogenation Intermediate 5-Halo-1-methyl-1H-1,2,4-triazole (e.g., 5-Iodo or 5-Bromo) Coupling Sonogashira Coupling (with protected acetylene) Intermediate->Coupling Deprotection Deprotection Coupling->Deprotection Product 5-Ethynyl-1-methyl-1H-1,2,4-triazole Halogenation->Intermediate Deprotection->Product caption Figure 2. A potential synthetic route to 5-Ethynyl-1-methyl-1H-1,2,4-triazole.

Caption: Figure 2. A potential synthetic route to 5-Ethynyl-1-methyl-1H-1,2,4-triazole.

References

Due to the lack of specific research on 5-Ethynyl-1-methyl-1H-1,2,4-triazole, the following references provide a broader context on the synthesis and applications of 1,2,4-triazoles and the utility of ethynyl groups in click chemistry.

  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][7][14][15]triazole-6(5H)-ones as Possible Anticancer Agents. PMC. [Link]

  • 1H-1,2,4-Triazole,5-ethynyl-1-methyl-(9CI) — Chemical Substance Information. NextSDS. [Link]

  • 5-ethynyl-1-methyl-1H-1,2,3-triazole — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. ResearchGate. [Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Radboud Repository. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • 5-ethyl-1H-1,2,4-triazole-3-thiol. PubChem. [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. [Link]

  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. [Link]

  • Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. PMC. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]

  • Pyrazolo[5,1-c][7][14][15]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC. [Link]

  • A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]

  • Click Chemistry: Mechanistic and Synthetic Perspectives. Wiley-VCH. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Chemistry of 1,2,4-Triazoles in Current Science. ISRES. [Link]

  • An updated review on 1,2,3-/1,2,4-triazoles: synthesis and diverse range of biological potential. OUCI. [Link]

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Safety & Regulatory Compliance

Safety

5-Ethynyl-1-methyl-1H-1,2,4-triazole proper disposal procedures

Safe Handling and Disposal Procedures for 5-Ethynyl-1-methyl-1H-1,2,4-triazole As drug development and bioconjugation increasingly rely on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Disposal Procedures for 5-Ethynyl-1-methyl-1H-1,2,4-triazole

As drug development and bioconjugation increasingly rely on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," compounds like 5-ethynyl-1-methyl-1H-1,2,4-triazole have become staple building blocks. However, the very features that make this molecule synthetically valuable—a reactive terminal alkyne and an energetic triazole core—also introduce significant operational hazards.

This guide provides a comprehensive, causality-driven framework for the safe handling and disposal of this compound. By moving beyond basic compliance and understanding the molecular mechanisms that drive risk, laboratories can leverage the power of click chemistry without compromising operational security.

Mechanistic Hazard Profile

To safely manage a chemical, one must first understand its intrinsic reactivity. 5-Ethynyl-1-methyl-1H-1,2,4-triazole presents a dual-threat profile driven by its specific functional groups.

Table 1: Chemical Profile and Hazard Summary

Property / FeatureData / Implication
CAS Number 55847-46-6
Molecular Formula C5H5N3
Triazole Core Nitrogen-rich heterocycle. Imparts a high positive heat of formation, making the bulk powder potentially energetic under extreme thermal or shock stress.
Terminal Alkyne (sp-C-H) Contains a highly acidic terminal proton (pKa ~25)[1]. Readily forms shock-sensitive, explosive metal acetylides when exposed to transition metals (Cu, Ag, Hg)[2].

The Causality of the Acetylide Threat: In standard CuAAC workflows, Cu(I) is generated in situ. The terminal alkyne of 5-ethynyl-1-methyl-1H-1,2,4-triazole undergoes deprotonation and coordinates with the copper to form a polymeric copper(I) acetylide intermediate[3]. While this intermediate is necessary for the cycloaddition, unreacted copper acetylides in the waste stream are highly friction- and shock-sensitive if allowed to dry[4]. Therefore, the primary disposal directive is to never allow click chemistry waste to evaporate and to chemically deactivate the acetylide bonds prior to disposal.

Operational Safety & Handling Protocol

Before initiating any reaction or handling the pure compound, establish the following baseline controls:

  • Tooling: Never use copper, brass, or silver spatulas/needles when handling the pure compound, as surface oxidation and ambient moisture can trigger trace acetylide formation[2]. Use PTFE, ceramic, or stainless steel exclusively.

  • Environment: Handle pure powders in a static-dissipative environment within a certified fume hood.

  • PPE: Standard laboratory coat, nitrile gloves, and safety goggles are mandatory.

Disposal Procedures: A Self-Validating Workflow

Waste management depends entirely on whether the compound has been exposed to heavy metals during its use.

Scenario A: Pure Compound or Non-Metal Reaction Waste

If the alkyne has NOT been exposed to copper, silver, or mercury, it does not pose an explosive acetylide risk.

  • Collection: Collect in a standard, chemically compatible organic waste container.

  • Segregation: Classify as Non-Halogenated Organic Waste (unless halogenated solvents were utilized in the workflow).

  • Labeling: Clearly label with the compound name and standard GHS hazard warnings.

Scenario B: CuAAC (Click Chemistry) Reaction Waste (High Risk)

This waste contains unreacted terminal alkynes, copper catalysts, and potentially explosive copper acetylides. Do not mix this with standard organic waste until deactivated.

Step-by-Step Deactivation Protocol:

  • Maintain Solvation: Ensure the waste mixture remains fully dissolved in its aqueous/organic solvent matrix.

    • Causality: Copper acetylides are relatively stable while solvated but become highly explosive upon desolvation or drying[4].

  • Acidic Quenching: Slowly add 1M Hydrochloric Acid (HCl) dropwise to the waste mixture while stirring vigorously.

    • Causality: The hydronium ions protonate the highly nucleophilic acetylide carbon, breaking the Cu-C bond, regenerating the terminal alkyne, and converting the copper into a soluble, non-explosive CuCl₂ salt[4].

  • Self-Validation (pH Check): Use pH indicator strips to verify the solution has reached a pH < 3. If the pH is ≥ 3 (often due to basic buffers like DIPEA or sodium ascorbate used in the reaction), continue adding 1M HCl. This validation step ensures the complete decomposition of the acetylide polymer.

  • Dilution & Transfer: Once acidified and verified, transfer the mixture to a dedicated hazardous waste container.

  • Labeling: Label the container strictly as: "Aqueous/Organic Mixed Waste. Contains Heavy Metals (Copper) and Dilute Acid. DO NOT ALLOW TO DRY."

Waste Segregation Workflow

WasteDisposal Start 5-Ethynyl-1-methyl-1H-1,2,4-triazole Waste Generation CheckMetal Was it exposed to Cu, Ag, or Hg? (e.g., CuAAC Click Chemistry) Start->CheckMetal PureWaste Standard Organic Waste (Non-Halogenated) CheckMetal->PureWaste No MetalWaste High Risk: Potential Metal Acetylide (Shock-Sensitive if Dry) CheckMetal->MetalWaste Yes Dispose EH&S Hazardous Waste Pickup PureWaste->Dispose Quench Quench with 1M HCl (pH < 3) to decompose acetylides MetalWaste->Quench Label Label: 'Aqueous/Organic Waste Contains Heavy Metals - DO NOT DRY' Quench->Label Label->Dispose

Workflow for the safe segregation and disposal of 5-ethynyl-1-methyl-1H-1,2,4-triazole waste.

References

  • Title: 5-ethynyl-1-methyl-1H-1,2,4-triazole Source: Sigma-Aldrich URL
  • Title: Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation Source: MDPI URL
  • Title: Acetylide Source: Grokipedia URL
  • Source: Softbeam.
  • Title: Copper(I)

Sources

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